molecular formula C6H4Cl2IN B6267585 3,5-dichloro-4-iodoaniline CAS No. 155403-05-7

3,5-dichloro-4-iodoaniline

Cat. No.: B6267585
CAS No.: 155403-05-7
M. Wt: 287.9
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Description

3,5-dichloro-4-iodoaniline is a useful research compound. Its molecular formula is C6H4Cl2IN and its molecular weight is 287.9. The purity is usually 95.
BenchChem offers high-quality 3,5-dichloro-4-iodoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-4-iodoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

155403-05-7

Molecular Formula

C6H4Cl2IN

Molecular Weight

287.9

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical structure of 3,5-dichloro-4-iodoaniline vs 3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structures and Properties of 3,5-Dichloro-4-iodoaniline versus 3,5-Dichloroaniline

This guide provides a detailed comparative analysis of 3,5-dichloro-4-iodoaniline and its precursor, 3,5-dichloroaniline. It is intended for researchers, scientists, and drug development professionals who utilize these chemical entities as intermediates and building blocks in complex synthetic applications. We will delve into their distinct structural and physicochemical properties, present a field-proven protocol for the regioselective synthesis of the iodinated compound, and outline the analytical methodologies required for rigorous validation.

Core Structural and Physicochemical Comparison

The fundamental difference between the two molecules is the introduction of a heavy halogen, iodine, at the C4 position of the aniline ring. This substitution significantly alters the molecule's steric and electronic properties, which in turn impacts its physical characteristics and reactivity. 3,5-Dichloroaniline serves as a common starting material for various synthetic pathways, including the production of pesticides, dyes, and pharmaceuticals.[1][2][3] The iodinated derivative, 3,5-dichloro-4-iodoaniline, is particularly valuable in medicinal chemistry, where the iodine atom can serve as a handle for further functionalization via cross-coupling reactions or can be utilized to modulate biological activity.[4]

Below are the chemical structures of the two compounds, visualized for clarity.

Figure 1: Chemical structures of the subject compounds.

The introduction of the iodine atom results in a significant increase in molecular weight and notable changes in physical properties such as the melting point. A summary of these key physicochemical properties is presented in Table 1.

Table 1: Comparative Physicochemical Data

Property3,5-Dichloroaniline3,5-Dichloro-4-iodoaniline
CAS Number 626-43-7[5]155403-05-7[6]
Molecular Formula C₆H₅Cl₂N[1]C₆H₄Cl₂IN[6]
Molecular Weight 162.02 g/mol [7][8]287.91 g/mol [6]
Appearance White to brown crystalline solid[1][2]Powder[6]
Melting Point 49-53 °C[2][7]143-145 °C[6]
Boiling Point 259-261 °C @ 741 mmHg[1][9]Not available
Solubility Soluble in ethanol, ether; sparingly soluble in water[2][5]Not specified; expected to have lower aqueous solubility
SMILES Nc1cc(Cl)cc(Cl)c1[1]NC1=CC(Cl)=C(I)C(Cl)=C1[10]
InChIKey UQRLKWGPEVNVHT-UHFFFAOYSA-N[1]JKXXLWQFIUSXMD-UHFFFAOYSA-N[6]

Synthetic Transformation: Regioselective Iodination

The synthesis of 3,5-dichloro-4-iodoaniline from 3,5-dichloroaniline is a classic example of an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aniline ring are paramount for achieving the desired regioselectivity. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The two chlorine atoms (-Cl) are deactivating yet are also ortho-, para-directing.

In this specific case, the C2 and C6 positions (ortho to the amino group) and the C4 position (para to the amino group) are all activated. However, the C4 position is sterically the most accessible and is electronically activated by all three substituents. This strong directing effect allows for the highly regioselective introduction of iodine at the C4 position. Various iodinating reagents can be employed, with silver salts and molecular iodine being particularly effective for this transformation.[11]

The workflow below illustrates the key stages of this synthetic process, from starting material to validated product.

Figure 2: Workflow for the synthesis and validation of 3,5-dichloro-4-iodoaniline.
Experimental Protocol: Iodination using Ag₂SO₄/I₂

This protocol is adapted from established methodologies for the regioselective iodination of activated aromatic compounds.[4][11] The use of a silver salt, such as silver sulfate, activates the molecular iodine, generating a more potent electrophilic iodinating species.

Materials:

  • 3,5-Dichloroaniline (1.0 eq)

  • Silver Sulfate (Ag₂SO₄) (0.55 eq)

  • Iodine (I₂) (1.5 eq)

  • Dichloromethane (DCM)

  • Aqueous Sodium Metabisulfite Solution (10% w/v)

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Saturated Aqueous Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloroaniline (1.0 eq), silver sulfate (0.55 eq), and iodine (1.5 eq).

    • Causality: Silver sulfate acts as a Lewis acid, coordinating with iodine to polarize the I-I bond, thereby increasing its electrophilicity and facilitating the attack by the electron-rich aniline ring.[12]

  • Solvent Addition: Add dichloromethane to the flask to achieve a suitable concentration (e.g., 0.05 M with respect to the aniline).

  • Reaction Execution: Stopper the flask and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

  • Quenching: Upon completion, cool the reaction mixture in an ice-water bath. Add 10% aqueous sodium metabisulfite solution dropwise with stirring until the dark color of the excess iodine has dissipated.

    • Causality: Sodium metabisulfite is a reducing agent that quenches any unreacted iodine, converting it to colorless iodide ions (I⁻), which simplifies the subsequent workup.

  • Workup and Extraction: Filter the mixture through a pad of celite to remove insoluble silver salts (AgI, Ag₂SO₄). Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Causality: The bicarbonate wash neutralizes any acidic byproducts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3,5-dichloro-4-iodoaniline.

Analytical Validation as a Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized product. This process forms a self-validating system, where the disappearance of signals corresponding to the starting material and the appearance of new, characteristic signals for the product provide definitive proof of a successful transformation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The most telling change will be observed in the aromatic region.

    • 3,5-Dichloroaniline: Will show two signals: a triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6.

    • 3,5-Dichloro-4-iodoaniline: The signal for the C4 proton will be absent. The two equivalent protons at C2 and C6 will now appear as a singlet, as they no longer have a neighboring proton to couple with. The integration of this singlet will correspond to 2H.

  • ¹³C NMR: The introduction of iodine will cause a significant upfield shift (to lower ppm) for the carbon atom to which it is attached (C4) due to the heavy atom effect. The signals for the other carbons in the ring will also experience slight shifts.

2. Mass Spectrometry (MS):

  • 3,5-Dichloroaniline: The mass spectrum will show a molecular ion (M⁺) peak cluster corresponding to its molecular weight (m/z ≈ 161), with a characteristic isotopic pattern due to the two chlorine atoms.[13]

  • 3,5-Dichloro-4-iodoaniline: The molecular ion peak will be observed at a much higher m/z (≈ 287), consistent with the addition of an iodine atom and the loss of a hydrogen atom. The isotopic pattern for the two chlorine atoms will still be present.

3. Infrared (IR) Spectroscopy:

  • Both compounds will exhibit characteristic N-H stretching bands (typically a doublet around 3300-3500 cm⁻¹) and C-Cl stretching bands (around 600-800 cm⁻¹).

  • The IR spectrum of 3,5-dichloro-4-iodoaniline may show a C-I stretching vibration at a very low frequency (typically <600 cm⁻¹), which can be difficult to observe. The primary utility of IR is to confirm the continued presence of the aniline functional group. The overall fingerprint region will differ between the two compounds.

Applications in Research and Drug Development

3,5-dichloroaniline is a crucial intermediate in the manufacturing of agrochemicals, such as the fungicide vinclozolin, as well as dyes and pharmaceuticals.[3][7][14] Its derivatives are explored for various applications, including the synthesis of conducting polymers.[2]

The iodinated analog, 3,5-dichloro-4-iodoaniline, is of particular interest to drug development professionals. The iodoarene moiety is a versatile functional group for creating carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[11] This allows for the rapid elaboration of the molecular scaffold, a key strategy in building compound libraries for drug discovery and lead optimization. The iodine atom itself can also form a halogen bond with biological targets, potentially enhancing binding affinity and modulating the pharmacological profile of a drug candidate.

References

  • Joshi, B. P., et al. (2014). Regioselective iodination of chlorinated aromatic compounds using silver salts. Beilstein Journal of Organic Chemistry, 10, 2987-2994. Available from: [Link]

  • eGrove, The University of Mississippi. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. Available from: [Link]

  • Grokipedia. (n.d.). 3,5-Dichloroaniline. Available from: [Link]

  • PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. (n.d.). 3,5-Dichloroaniline. Available from: [Link]

  • Apiary. (n.d.). 3,5-Dichloroaniline (CAS 626-43-7) Market Growth Projections at 9.5% CAGR from 2025 to 2032. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available from: [Link]

  • CheMondis. (2026). The Crucial Role of 3,5-Dichloroaniline in Modern Chemical Manufacturing. Available from: [Link]

  • Iamza. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available from: [Link]

  • Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available from: [Link]

  • NIST. (n.d.). Benzenamine, 3,5-dichloro-. NIST Chemistry WebBook. Available from: [Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 3,5-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The solubility profile of 3,5-dichloro-4-iodoaniline (CAS: 2341-23-3) is a critical physicochemical parameter governing its utility as an intermediate in the synthesis of heat shock protein-90 (HSP-90) inhibitors and agrochemical precursors. Unlike its precursor, 3,5-dichloroaniline, the introduction of the iodine atom at the para position significantly alters the crystal lattice energy, raising the melting point from ~51°C to 143°C .

This guide provides a comprehensive framework for predicting, measuring, and modeling the solubility of this halogenated aromatic amine. It moves beyond simple data listing to explain the thermodynamic causality of dissolution, offering a robust protocol for generating high-fidelity solubility data where specific literature values may be sparse.

Chemical Identity
PropertySpecification
IUPAC Name 3,5-dichloro-4-iodoaniline
Molecular Formula C₆H₄Cl₂IN
Molecular Weight 287.91 g/mol
Melting Point 143 °C (Experimental)
Physical State Brown/Tan Crystalline Solid
Key Solubility Driver High Crystal Lattice Energy (due to Halogen Bonding)

Thermodynamic Fundamentals of Dissolution

To optimize solvent selection, one must understand the energetic barriers. The dissolution of 3,5-dichloro-4-iodoaniline is governed by the balance between Crystal Lattice Energy (solute-solute interactions) and Solvation Enthalpy (solute-solvent interactions).

The "Iodine Effect"

The substitution of hydrogen with iodine at the C4 position drastically reduces solubility compared to 3,5-dichloroaniline.

  • Mechanism: Iodine is highly polarizable and capable of forming strong halogen bonds (C–I···N) and

    
    -
    
    
    
    stacking interactions in the solid state.
  • Consequence: A melting point increase of ~90°C correlates to a decrease in ideal solubility by several orders of magnitude, following the General Solubility Equation (GSE).

Dissolution Mechanism Diagram

The following diagram illustrates the thermodynamic equilibrium required for saturation.

SolubilityMechanism cluster_0 Thermodynamic Equilibrium Solid Solid Crystal Lattice (High Enthalpy Barrier) Interface Solid-Liquid Interface (Disruption of Halogen Bonds) Solid->Interface + ΔH_fusion (Endothermic) Solution Solvated Molecules (Dipole-Dipole & H-Bonding) Interface->Solution - ΔH_solvation (Exothermic) Solution->Interface Recrystallization

Figure 1: Thermodynamic pathway of dissolution. The high melting point of the solute imposes a significant enthalpic penalty (


) that the solvent must overcome.

Predicted Solubility Landscape

Given the structural properties, we can categorize solvents based on their predicted efficiency. This ranking is derived from Hansen Solubility Parameters (HSP) , specifically matching the dispersion (


), polar (

), and hydrogen-bonding (

) forces.
Solvent Efficiency Tier List
RankSolvent ClassSpecific SolventsMechanism of ActionPredicted Solubility (25°C)
Tier 1 Polar Aprotic DMSO, DMF, NMPStrong dipole interactions disrupt crystal lattice; H-bond acceptors stabilize the amine group.High (>100 mg/mL)
Tier 2 Medium Polarity THF, Ethyl Acetate, AcetoneModerate dipole matches; good general solvency for halogenated aromatics.Moderate (20–80 mg/mL)
Tier 3 Alcohols Methanol, Ethanol, IsopropanolH-bonding capability exists, but alkyl chains may interfere; "like-dissolves-like" is weaker than aprotics.Low-Moderate (5–30 mg/mL)
Tier 4 Non-Polar Toluene, Hexane, HeptaneLack of polarity to overcome the crystal lattice energy of the amine/iodine functionality.Poor (<1 mg/mL)
Tier 5 Aqueous Water, Buffers (pH < 2)Hydrophobic aromatic ring prevents dissolution. Solubility increases only at very low pH (protonation).Insoluble (<0.01 mg/mL)

Critical Insight: For process chemistry (e.g., iodination reactions), Ethanol or Acetic Acid are often preferred despite lower solubility because they allow for high-yield recrystallization (solubility drops sharply with temperature).

Experimental Protocol: Determination of Saturation Solubility

To generate authoritative data for regulatory or process development purposes, follow this self-validating protocol. This method uses the Shake-Flask Method coupled with HPLC-UV quantification.

Phase 1: Preparation & Equilibration[1]
  • Excess Addition: Weigh approximately 500 mg of 3,5-dichloro-4-iodoaniline into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target solvent (e.g., Methanol). Ensure solid particles are clearly visible (supersaturation).

  • Agitation: Place vials in a thermostated shaker bath at the target temperature (e.g., 298.15 K) ± 0.1 K. Shake at 200 rpm for 48 hours .

    • Why 48 hours? Halogenated anilines with high melting points have slow dissolution kinetics.

  • Settling: Stop agitation and allow solids to settle for 4 hours at the same temperature.

Phase 2: Sampling & Quantification (HPLC)
  • Filtration: Using a pre-warmed syringe and a 0.22 µm PTFE filter, withdraw 1 mL of the supernatant.

    • Precaution: Pre-warming prevents precipitation during filtration.

  • Dilution: Immediately dilute the filtrate with the mobile phase (Acetonitrile/Water) to bring the concentration within the linear calibration range.

  • HPLC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (aromatic ring absorption) or 280 nm .

    • Injection Vol: 10 µL.

Workflow Diagram

ExperimentalProtocol Start Start: Solid 3,5-dichloro-4-iodoaniline Mix Add Solvent (Excess Solid) Shake 48h @ Temp T Start->Mix Filter Syringe Filter (0.22 µm PTFE) Isothermal Mix->Filter Dilute Dilute with Mobile Phase (Prevent Precipitation) Filter->Dilute Analyze HPLC-UV Analysis (Quantify via Calibration Curve) Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 2: Step-by-step workflow for accurate solubility determination.

Mathematical Modeling of Solubility Data

Once experimental data is obtained at multiple temperatures (e.g., 278K to 323K), it must be correlated to thermodynamic models to allow for interpolation and process design.

Model 1: Modified Apelblat Equation

This is the industry standard for correlating solubility (


) with temperature (

) for aromatic amines.


  • x : Mole fraction solubility.

  • T : Absolute temperature (Kelvin).[1]

  • A, B, C : Empirical parameters derived from regression analysis.

Model 2: van't Hoff Equation

Used to determine the apparent thermodynamic functions (


, 

).[2]


  • Interpretation: A plot of

    
     vs 
    
    
    
    yields a straight line.
    • Slope:

      
       (Enthalpy of solution).
      
    • Intercept:

      
       (Entropy of solution).
      

Application Note: For 3,5-dichloro-4-iodoaniline, dissolution is expected to be endothermic (


), meaning solubility increases with temperature. The high melting point suggests a large positive enthalpy of fusion, which dominates the solution enthalpy.

References

  • Synthesis & Properties

    • L. S. Munoz et al., "Regioselective iodination of chlorinated aromatic compounds using silver salts," Tetrahedron Letters, 2015. Link

    • BenchChem, "3,5-Dichloro-4-iodoaniline Product Data." Link

  • Solubility Measurement Protocols

    • G. L. Jain et al., "Solubility Measurement and Correlation for 3,5-Dichloroaniline in (Methanol + Water) and (Ethanol + Water) Mixed Solvents," Journal of Chemical & Engineering Data, 2016. Link

    • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility. Link

  • Thermodynamic Modeling

    • S. H. Yalkowsky et al., "Handbook of Aqueous Solubility Data," CRC Press, 2010.
    • A. Jouyban, "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update," Journal of Pharmacy & Pharmaceutical Sciences, 2019. Link

Sources

The Acidity and pKa Dynamics of Polyhalogenated Anilines: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Polyhalogenated anilines are critical structural motifs in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, their physicochemical behavior—specifically their acid dissociation constant (pKa)—deviates drastically from standard aliphatic amines and unsubstituted aniline. For drug development professionals and analytical chemists, understanding the precise pKa of these compounds is paramount. It dictates their ionization state under physiological conditions, their environmental fate, and their behavior during liquid chromatography-mass spectrometry (LC-MS) analysis[1].

This technical guide provides an in-depth mechanistic analysis of how polyhalogenation modulates the basicity of the aniline core, presents a curated quantitative dataset of pKa values, and details a self-validating experimental protocol for measuring the pKa of these extremely weak bases.

Mechanistic Causality of pKa Shifts in Halogenated Anilines

The basicity of an amine is defined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton, and the subsequent thermodynamic stability of the resulting conjugate acid (the anilinium ion). In polyhalogenated anilines, three competing physicochemical forces dictate the final pKa[2][3]:

  • Inductive Electron Withdrawal (-I Effect): Halogens (F, Cl, Br, I) are highly electronegative. They withdraw electron density from the aromatic ring through sigma bonds. This decreases the electron density on the amine nitrogen, making protonation thermodynamically less favorable[3].

  • Resonance Electron Donation (+R Effect): Halogens possess lone pairs that can delocalize into the aromatic pi-system. While this partially offsets the -I effect (particularly at the para and ortho positions), the inductive withdrawal overwhelmingly dominates in halogens, leading to a net deactivation of basicity.

  • Steric Hindrance and Solvation Inhibition: When halogens are substituted at the ortho positions (e.g., 2,6-dichloroaniline or 2,4,6-tribromoaniline), they force the -NH₂ group out of the plane of the benzene ring. More importantly, bulky ortho-halogens sterically block water molecules from effectively solvating the protonated -NH₃⁺ group. Since the stability of the conjugate acid relies heavily on aqueous solvation, this steric block drastically lowers the pKa[4].

Logical relationship of geometric and electronic factors driving pKa shifts in anilines.

Quantitative pKa Profiling of Polyhalogenated Anilines

The cumulative effect of polyhalogenation can push the pKa of the conjugate acid below zero, meaning these compounds act as extremely weak bases that only protonate in highly concentrated strong acids. Table 1 summarizes the experimentally validated and predicted pKa values of key halogenated anilines.

Table 1: Aqueous pKa Values of Substituted Anilines at 25 °C

CompoundpKa (Conjugate Acid)Primary Mechanism Driving pKa Shift
Aniline 4.63Baseline (Unsubstituted)
3-Chloroaniline 3.52[5]Meta -I effect
2,4-Dichloroaniline 2.05[4]Ortho/Para -I effect + Mild Steric
2,6-Dichloroaniline 0.42[1][4]Dual Ortho -I effect + Severe Steric
Pentafluoroaniline -0.16[6]Maximum electronegativity (-I)
2,4,6-Trichloroaniline -0.03[1]Tri-substitution -I effect + Severe Steric
2,4,6-Tribromoaniline -0.23[7]High polarizability, massive steric hindrance

Experimental Methodology: Spectrophotometric pKa Determination

Standard potentiometric glass electrodes suffer from severe "acid error" below pH 1.0 and cannot reliably measure the pKa of polyhalogenated anilines like 2,4,6-trichloroaniline. Therefore, researchers must employ UV-Vis spectrophotometry combined with the Hammett Acidity Function (


) [4].

The neutral aniline and the protonated anilinium ion exhibit distinct UV absorption spectra due to the disruption of pi-conjugation upon protonation. By tracking the absorbance changes across a gradient of highly concentrated acids, the exact inflection point (pKa) can be mathematically extracted.

Protocol: UV-Vis Spectrophotometric Titration using Hammett Acidity Functions
  • Step 1: Reagent Preparation Prepare a 1.0 mM stock solution of the target polyhalogenated aniline in HPLC-grade methanol. Prepare a series of aqueous sulfuric acid (

    
    ) solutions ranging from 0.1 M to 10 M. The exact Hammett Acidity (
    
    
    
    ) of each solution must be referenced from established thermodynamic tables.
  • Step 2: Sample Formulation Transfer 100 µL of the aniline stock into 10 mL of each

    
     solution. Ensure the final methanol concentration remains ≤1% v/v to prevent solvent-induced shifts in the dielectric constant.
    
  • Step 3: UV-Vis Acquisition Record the UV-Vis spectra (200–400 nm) for each solution using a dual-beam spectrophotometer. Identify the analytical wavelength (

    
    ) where the difference in absorbance between the neutral and protonated species is maximized (typically ~290-310 nm).
    
  • Step 4: Self-Validation (Isosbestic Point Verification) Overlay all spectra. A true two-state acid-base equilibrium is validated ONLY if a sharp isosbestic point is observed. If the isosbestic point drifts, it indicates side reactions (e.g., sulfonation or degradation), and the data must be discarded.

  • Step 5: Data Regression Calculate the ionization ratio (

    
    ) for each solution using the equation: 
    
    
    
    . Plot
    
    
    against
    
    
    . The linear regression will yield a slope near 1.0, and the y-intercept represents the exact pKa of the compound[4].

Step-by-step UV-Vis spectrophotometric workflow for measuring pKa of extremely weak bases.

Implications in Analytical Chemistry and Drug Development

Understanding the ultra-low pKa of polyhalogenated anilines is not merely an academic exercise; it has profound practical implications across multiple scientific disciplines.

LC-MS Peak Purity and Signal Suppression

In positive electrospray ionization (ESI+), analytes compete for available protons in the droplet phase. Because compounds like 2,4,6-trichloroaniline (pKa -0.03) and 2,6-dichloroaniline (pKa 0.42) are virtually unprotonated under standard LC-MS mobile phase conditions (pH 2-4), they do not undergo significant proton transfer reactions. Consequently, they do not induce signal suppression of co-eluting impurities, making them highly unique matrices for peak purity assessments[1].

Environmental Fate and Partitioning

In ecotoxicology, the pKa determines the


 (distribution coefficient) of a pollutant at environmental pH (~6.5-8.0). Because polyhalogenated anilines have pKa values well below 4, they exist entirely in their neutral, highly lipophilic state in aquatic ecosystems. This drives their high bioaccumulation potential and strong adsorption to organic matter in soils, heavily complicating environmental remediation efforts[8][9].

References

  • [1] The effect of analyte acidity on signal suppression and the implications to peak purity determinations using atmospheric pressure... Journal of Pharmaceutical and Biomedical Analysis. Available at:

  • [2] Understanding Acid Dissociation and pKa. Scribd. Available at:

  • [5] 3-Chloroaniline | C6H6ClN | CID 7932. PubChem. Available at:

  • [8] Organic Matter Causes Chemical Pollutant Dissipation Along With Adsorption and Microbial Degradation. Frontiers. Available at:

  • [3] Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available at:

  • [7] 2,4,6-Tribromoaniline | 147-82-0. Benchchem. Available at:

  • [9] Pesticides - Fact Sheet for Cyclanilide. Environmental Protection Agency (EPA). Available at:

  • [6] A Comparative Study of Fluorinated Anilines in Drug... Benchchem. Available at:

  • [4] The dissociation constants of some disubstituted anilines and phenols in aqueous solution at 25 °C. NIST. Available at:

Sources

Chemoselective Functionalization: The Reactivity Hierarchy of 3,5-Dichloro-4-iodoaniline

[1][2]

Executive Summary

In the landscape of medicinal chemistry and agrochemical synthesis, 3,5-dichloro-4-iodoaniline represents a high-value "orthogonal scaffold."[1][2] Its utility stems from the dramatic reactivity differential between the carbon-iodine (C–I) and carbon-chlorine (C–Cl) bonds.[1][2] This guide provides a technical deep-dive into exploiting this hierarchy, allowing researchers to selectively functionalize the C4 position via palladium-catalyzed cross-coupling while leaving the C3/C5 dichloro-motif intact for late-stage modification or lipophilic tuning.[1][2]

Molecular Architecture & Electronic Analysis

To master the reactivity of this molecule, one must first understand the electronic push-pull systems at play.

Structural Dynamics

The molecule features an electron-rich amino group (

122
  • Inductive Withdrawal (-I): Increases the acidity of the aniline protons and slightly deactivates the ring toward electrophilic attack compared to pure aniline.

  • Steric Crowding: The iodine atom at C4 is "sandwiched" between two chlorine atoms. This steric bulk protects the iodine from certain metabolic degradations but also requires specific ligand choices during catalysis to facilitate oxidative addition.

Bond Dissociation Energy (BDE) Hierarchy

The chemoselectivity relies entirely on the bond strength differences.[2] The C–I bond is significantly weaker than the C–Cl bond, creating a kinetic window for selective activation.

Bond TypePositionApprox. BDE (kcal/mol)Reactivity Status
C(sp²)–I C4~65High: Rapid Oxidative Addition
C(sp²)–Cl C3, C5~96Low: Inert under mild Pd-catalysis
N–H Amine~103Variable: Nucleophilic (requires protection if base-sensitive)

The Chemoselectivity Paradigm (Mechanism)[2]

The core principle of using 3,5-dichloro-4-iodoaniline is Orthogonal Catalysis .[1][2] In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.[1][2]

Oxidative Addition Kinetics

The rate of oxidative addition (


12

For 3,5-dichloro-4-iodoaniline, the Pd(0) catalyst inserts into the C–I bond almost exclusively at temperatures below 80°C. The C–Cl bonds remain spectator groups unless specialized, electron-rich bulky phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos) and elevated temperatures (>100°C) are employed.[1][2]

Visualization: Reactivity Pathways

The following diagram maps the divergent synthetic pathways available to this scaffold.

ReactivityMapCore3,5-Dichloro-4-iodoanilinePath_IPath A: C-I Activation(Suzuki/Sonogashira)< 80°CCore->Path_I Fast (Pd⁰)Path_NH2Path B: N-Functionalization(Amide Coupling/Diazotization)Core->Path_NH2 NucleophilicPath_ClPath C: C-Cl Activation(Forced Conditions)> 120°C, Bulky LigandsCore->Path_Cl Slow/Inert

Caption: Figure 1. Orthogonal reactivity map showing the kinetic preference for C-I activation over C-Cl.

Experimental Protocols

Synthesis of 3,5-Dichloro-4-iodoaniline

Note: This compound is commercially available, but in-house synthesis ensures purity.[1][2]

Reaction Logic: Electrophilic aromatic substitution.[1][2][3] The amino group directs ortho/para. Since ortho positions are blocked by Cl, iodination occurs exclusively at the para position.[2]

Reagents:

  • 3,5-Dichloroaniline (1.0 eq)[1][2]

  • Iodine Monochloride (ICl) (1.1 eq)[1][2]

  • Acetic Acid (Glacial) or Methanol/DCM[1][2]

  • Sodium Acetate (Buffer)[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 3,5-dichloroaniline (10 mmol) in glacial acetic acid (20 mL). Add sodium acetate (12 mmol) to buffer the HCl generated.[2]

  • Addition: Cool the solution to 15°C. Add Iodine Monochloride (ICl) dropwise over 20 minutes. Caution: ICl is corrosive.[1]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1][2] The starting material (Rf ~0.[2]4) should disappear, replaced by a lower Rf spot (due to higher MW/polarizability).

  • Quench: Pour the mixture into ice water containing 5% sodium thiosulfate (to remove unreacted iodine/oxidants).

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water.[1][2]

  • Yield: Typically 85–92%.[1][2]

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple a phenyl ring at C4 without touching C3/C5 chlorines.[1][2]

Reagents:

  • Substrate: 3,5-Dichloro-4-iodoaniline (1.0 eq)[1][2]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1][2]

  • Catalyst:

    
     (3–5 mol%) [Standard triphenylphosphine ligands are sufficient for C-I; they are too weak to activate C-Cl]
    
  • Base:

    
     (2.0 M aqueous, 3 eq)[1][2]
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)[1][2]

Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).[1][2]
    
  • Solvation: Add degassed solvent and aqueous base via syringe.[1][2]

  • Heating: Heat to 60–70°C . Critical: Do not exceed 90°C to ensure the C-Cl bonds remain inert.

  • Workup: After 4 hours, cool, dilute with EtOAc, wash with brine, and concentrate.

  • Outcome: The product will be 4-amino-2,6-dichlorobiphenyl. The chlorine atoms remain intact.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance at C4 (flanking Cl atoms).[1][2]Switch to a smaller ligand or increase catalyst loading to 5 mol%.
Dechlorination (Side Reaction) Temperature too high (>100°C) or Hydride source present.[1][2]Lower temperature to 60°C. Avoid secondary alcohols as solvents if

-hydride elimination is suspected.[1][2]
Protodeiodination Moisture sensitivity or unstable boronic acid.[1][2]Ensure anhydrous conditions initially; use dry solvents.[1][2]

Safety & Toxicology (HSE)[1][2]

Nephrotoxicity Warning: Haloanilines are known nephrotoxins.[1][2] Specifically, 3,5-dihaloanilines have been shown to be more potent nephrotoxicants in vitro than their 4-halo isomers.[1][2][4]

  • Handling: Use double nitrile gloves.[1][2] Work exclusively in a fume hood.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1][2]

  • First Aid: In case of skin contact, wash with PEG-400 (if available) or copious soap and water.[1][2] Aniline derivatives can absorb through skin and cause methemoglobinemia.[1][2][5]

References

  • Chemoselectivity in Palladium Catalysis: Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Bond Dissociation Energies: Luo, Y.-R. (2007).[1][2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1][2] (Data supports C-I ~65 kcal/mol vs C-Cl ~96 kcal/mol).[1][2][6]

  • Toxicity of Haloanilines: Valentovic, M. A., et al. (2000).[1][2][4] Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines. Toxicology. Link

  • General Synthesis of Iodoanilines: Organic Syntheses, Coll. Vol. 2, p. 349 (1943).[1][2] (General iodination protocols adapted for poly-halo systems). Link

The Fragile Halogen: A Technical Guide to the Storage Stability and Light Sensitivity of Iodoanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodoanilines (such as 2-, 3-, and 4-iodoaniline) are indispensable building blocks in modern pharmaceutical manufacturing and organic synthesis. Their unique structural bifunctionality—combining a highly reactive iodine leaving group with an electron-rich amine—makes them ideal substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig aminations). However, this exact bifunctionality renders them notoriously unstable during storage.

This whitepaper dissects the mechanistic pathways of iodoaniline degradation, provides thermodynamic context for their instability, and establishes field-proven, self-validating protocols for their handling, storage, and analytical assessment.

The Mechanistic Duality of Iodoaniline Degradation

The degradation of iodoanilines is not a singular event but a dual-pathway mechanism driven by the distinct vulnerabilities of its two functional groups: the photolabile carbon-iodine (C-I) bond and the oxidation-prone amine (-NH₂) group.

Photolytic Cleavage of the C-I Bond

The C-I bond is the weakest among all carbon-halogen bonds[1]. Exposure to ultraviolet (UV) or short-wavelength visible light (specifically < 300 nm) induces a


 or 

electronic transition[2]. This excitation provides sufficient energy to overcome the bond dissociation energy (BDE), resulting in homolytic cleavage. The consequence is the generation of highly reactive aryl and iodine radicals, which subsequently abstract hydrogen from surrounding molecules to form dehalogenated anilines[2].
Oxidative Dimerization of the Amine

Simultaneously, the electron-donating nature of the amine group makes the aromatic ring highly susceptible to oxidation by ambient oxygen or trace oxidants[3]. The oxidation typically initiates via a single-electron transfer (SET) to form an amine radical cation. Instead of remaining stable, these radical cations rapidly couple (dimerize) to form complex azo compounds (e.g., 4,4'-diiodoazobenzene) and extended quinone-imine polymeric networks[4]. This specific pathway is responsible for the characteristic physical degradation of the compound, where the pristine white powder progressively discolors to yellow, brown, and eventually black[5].

Mechanism cluster_photo Photolytic Pathway (C-I Cleavage) cluster_ox Oxidative Pathway (Amine Oxidation) Iodo Iodoaniline (Intact Monomer) Radicals Aryl + Iodine Radicals Iodo->Radicals UV/Vis Light (< 300 nm) RadCat Amine Radical Cation Iodo->RadCat O2 / Heat Dehal Dehalogenated Anilines Radicals->Dehal H-Abstraction Azo Azo Dimerization (e.g., Diiodoazobenzene) RadCat->Azo Coupling

Fig 1: Dual degradation pathways of iodoanilines via photolysis and oxidation.

Thermodynamic Profiling of Carbon-Halogen Bonds

To understand the causality behind the strict storage requirements of iodoanilines, one must look at the thermodynamics of the halogens. The atomic radius of iodine is significantly larger than that of fluorine, chlorine, or bromine. This size mismatch between the carbon


 orbital and the iodine 

orbital results in poor orbital overlap, drastically lowering the bond dissociation energy[1].

Table 1: Comparative Thermodynamic Stability of Carbon-Halogen Bonds

Carbon-Halogen BondApproximate BDE (kcal/mol)Relative StabilityPrimary Degradation Trigger
C-F ~116Extremely HighHighly resistant
C-Cl ~97HighExtreme heat / Catalysis
C-Br ~81ModerateStrong UV / High Heat
C-I ~65Low Ambient UV/Vis light

Data synthesis indicates that the ~65 kcal/mol threshold of the C-I bond is easily breached by ambient laboratory lighting, necessitating strict photoprotection[1].

Field-Proven Best Practices for Storage

Based on the mechanistic vulnerabilities outlined above, standardizing storage conditions is not merely a recommendation; it is a critical requirement to prevent batch failure.

  • Container Material (Amber Glass): Iodoanilines must be stored in opaque or amber glass containers[6].

    • Causality: Amber glass contains iron, sulfur, and carbon impurities that act as a physical filter, blocking wavelengths below 400 nm. This prevents the high-energy photons required to initiate the homolytic cleavage of the C-I bond from reaching the compound.

  • Inert Atmosphere Blanketing (Argon over Nitrogen): The headspace of the container must be purged with an inert gas[7].

    • Causality: While nitrogen is commonly used, Argon is strictly preferred for solid iodoanilines. Because Argon is denser than air, it sinks and creates a heavy, protective blanket directly over the powder. This effectively displaces oxygen, starving the oxidative dimerization pathway of its primary electron acceptor.

  • Temperature Control (2–8 °C): Long-term storage should be maintained under refrigeration[7].

    • Causality: The oxidative coupling of amine radical cations is a kinetically driven process. Lowering the temperature to 2–8 °C exponentially decreases the kinetic energy of the molecules, effectively stalling the dimerization rate and preventing the formation of brown azo-polymers.

Experimental Protocol: Self-Validating Forced Degradation Assay

To properly establish the shelf-life and degradation profile of an iodoaniline batch, a forced degradation (stress testing) study must be performed[6]. The following protocol is designed as a self-validating system : it utilizes mass balance calculations to ensure no degradation products go undetected.

Materials Required
  • Iodoaniline standard (>99% purity)

  • Amber and clear glass HPLC vials

  • Solvents: HPLC-grade Acetonitrile (MeCN), LC-MS grade Water, 0.1% Formic Acid

  • Stressors: 3%

    
    , 0.1 N HCl, 0.1 N NaOH
    
Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve 10 mg of the iodoaniline sample in 10 mL of Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Causality: Acetonitrile is selected over protic solvents (like methanol) to prevent solvent-catalyzed nucleophilic aromatic substitution or solvolysis during the thermal stress phases.

Step 2: Stress Condition Matrix Application Divide the stock into four distinct vectors to isolate degradation pathways:

  • Photolytic Stress: Transfer 1 mL of stock into a clear glass vial. Expose to a 254 nm UV lamp for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%

    
     in an amber  vial to isolate oxidation from photolysis. Incubate at 25 °C for 24 hours.
    
  • Thermal Stress: Place 1 mL of stock in an amber vial. Incubate in a heat block at 60 °C for 24 hours.

  • Control: 1 mL of stock in an amber vial, purged with Argon, stored at 4 °C in the dark.

Step 3: Quenching and Dilution

  • Action: Dilute all samples 1:10 using a 50:50 Water:MeCN mobile phase to achieve a final analytical concentration of 0.1 mg/mL.

  • Causality: This dilution prevents UV detector saturation and avoids ion suppression during mass spectrometry, ensuring linear quantification.

Step 4: HPLC-UV / LC-MS Analysis & Self-Validation

  • Action: Inject 10 µL of each sample onto a C18 reverse-phase column. Monitor UV absorbance at 254 nm and utilize positive electrospray ionization (ESI+) for MS identification of the degradants (e.g., searching for the

    
     corresponding to dehalogenated aniline or diiodoazobenzene).
    
  • Self-Validation (Mass Balance Check): Calculate the total peak area of the Control sample. For every stressed sample, the sum of the remaining parent peak area plus the area of all degradant peaks must equal the Control area (

    
    ).
    
  • Failure State: If the stressed sample's total area is significantly lower, it indicates that either volatile degradants have escaped or polymeric azo-compounds have precipitated out of solution. This immediately alerts the scientist that the analytical method must be adjusted (e.g., switching to a Charged Aerosol Detector or performing a secondary extraction).

Workflow Stock Prepare 1 mg/mL Iodoaniline Stock Split Apply Stress Vectors Stock->Split Photo Photolytic: UV 254 nm (Clear Vial, 24h) Split->Photo Oxid Oxidative: 3% H2O2 (Amber Vial, 24h) Split->Oxid Therm Thermal: 60°C (Amber Vial, 24h) Split->Therm Quench Quench & Dilute (0.1 mg/mL) Photo->Quench Oxid->Quench Therm->Quench Analyze HPLC-UV / LC-MS Quantification & Mass Balance Quench->Analyze

Fig 2: Self-validating forced degradation workflow for stability assessment.

References

  • Calibre Chemicals.Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
  • Fisher Scientific.SAFETY DATA SHEET - 4-Iodoaniline.
  • Thermo Fisher Scientific.4-Iodoaniline - SAFETY DATA SHEET.
  • University of Wollongong Research Online.UV photodissociation action spectroscopy of haloanilinium ions in a linear quadrupole ion trap mass spectrometer.
  • Benchchem.Preventing degradation of (3-Chloro-4-iodophenyl)methylurea in solution.
  • Chem-Impex.4-Iodoaniline.
  • ResearchGate.The electrochemical oxidation of 4-bromoaniline, 2,4-dibromoaniline, 2,4,6-tribromoaniline and 4-iodoaniline in acetonitrile solution.
  • ResearchGate.Thermochemical Factors Affecting the Dehalogenation of Aromatics.

Sources

Methodological & Application

Buchwald-Hartwig amination protocols using 3,5-dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Chemoselective Buchwald-Hartwig Amination of 3,5-Dichloro-4-iodoaniline

Executive Summary & Strategic Rationale

3,5-Dichloro-4-iodoaniline presents a unique "ambiphilic" challenge in cross-coupling chemistry. It possesses a highly reactive electrophilic site (C–I bond), a robust electrophilic site (C–Cl bonds), and a nucleophilic site (–NH₂). In standard Buchwald-Hartwig protocols, this trifecta creates significant risks of polymerization (homocoupling) and poor chemoselectivity.

This guide details protocols to exclusively engage the C–I bond for cross-coupling with external amines, preserving the C–Cl bonds for downstream functionalization (e.g., Suzuki coupling) and the aniline moiety for subsequent derivatization.

Key Technical Insight: The 3,5-dichloro substitution pattern exerts a dual effect:

  • Electronic Activation: It significantly increases the electrophilicity of the C–I bond, facilitating rapid oxidative addition.

  • Steric/Electronic Deactivation of the Amine: The ortho-chloro substituents sterically shield the intrinsic aniline nitrogen and withdraw electron density, rendering it a poor nucleophile. This kinetic differentiation allows us to couple external, unhindered amines to the iodine position without protecting the intrinsic aniline, provided specific ligand classes are employed.

Mechanistic Pathway & Chemoselectivity[1][2][3]

The success of this protocol relies on the kinetic preference of Palladium(0) to undergo oxidative addition with Aryl-Iodides over Aryl-Chlorides (Rate


).

However, the critical branch point is the Transmetallation/Amine Binding step. We must ensure the external amine (


) binds to the Pd(II) center faster than the substrate's own hindered amine to prevent oligomerization.

BuchwaldMechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (C-I Bond Insertion) Pd0->OxAdd + Substrate Substrate 3,5-Dichloro-4-iodoaniline Substrate->OxAdd PdII Pd(II)-Ar-I Complex OxAdd->PdII ProdComplex Pd-Amido Complex PdII->ProdComplex + Ext Amine (Fast) Sterically Favored Polymer Oligomers/Polymers (Unwanted) PdII->Polymer + Int Amine (Slow) Sterically Hindered ExtAmine External Amine (Target Nucleophile) IntAmine Substrate Amine (Self-Coupling) RedElim Reductive Elimination ProdComplex->RedElim RedElim->Pd0 Regeneration Product 4-Amino-3,5-dichloroaniline Derivative RedElim->Product

Figure 1: Catalytic cycle highlighting the kinetic competition between the external amine and the substrate's intrinsic amine. The protocol maximizes the green pathway.

Experimental Protocols

Protocol A: Coupling with Primary/Secondary Amines (C–I Displacement)

Target: Synthesis of unsymmetrical N,N'-diaryl or N-alkyl-N'-aryl-1,4-diamines.

Reagents & Equipment:

  • Substrate: 3,5-Dichloro-4-iodoaniline (1.0 equiv)

  • Nucleophile: External Amine (1.2 – 1.5 equiv)

  • Catalyst Source:

    
     (1.0 – 2.0 mol%)[1]
    
  • Ligand: XPhos or BrettPhos (2.0 – 4.0 mol%)

    • Note:XPhos is preferred. Its biaryl structure promotes reductive elimination in sterically crowded environments (created by the ortho-Cl atoms).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.4 equiv)
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.[2]

  • Solids Charge: Add 3,5-dichloro-4-iodoaniline (288 mg, 1.0 mmol),

    
     (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Base (
    
    
    
    : 650 mg, 2.0 mmol).
    • Critical: If using

      
      , ensure it is fresh/white. Yellowed alkoxide leads to dehalogenation.
      
  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times.

  • Liquid Addition: Inject anhydrous Toluene (5.0 mL) via syringe.

  • Amine Addition: Inject the external amine (1.2 mmol).

    • Tip: If the external amine is a solid, add it in Step 2.

  • Reaction: Heat the mixture to 80°C (oil bath) or 100°C (if using Dioxane). Stir vigorously for 4–12 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the Iodide (M+H 288/290 pattern) and formation of the product.

  • Work-up: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically more polar than the starting iodide but less polar than the homocoupled oligomers.

Protocol B: "Inverse" Strategy (Using the Substrate as Nucleophile)

Target: Reacting the -NH2 of 3,5-dichloro-4-iodoaniline with an external Aryl Halide.

Warning: This is chemically difficult because the C–I bond on the substrate is more reactive than most external electrophiles. You must protect the Iodine or use a "Dummy" group.

Recommended Route: Do not use Buchwald conditions directly.

  • Protection: Convert the amine to an acetamide or carbamate if the Iodine is the target.

  • Alternative: If you must couple the amine while keeping the Iodine, use Chan-Lam Coupling (Copper catalysis) with aryl boronic acids. Copper catalysis tolerates Aryl-Iodides much better than Palladium catalysis does.

Data Summary & Optimization Table

The following table summarizes optimization parameters specifically for the 3,5-dichloro-4-iodoaniline scaffold.

ParameterRecommendationRationale
Ligand XPhos or BrettPhos The 3,5-dichloro motif creates a "steric wall." These bulky ligands facilitate the difficult reductive elimination step.
Base

Milder than alkoxides. Prevents hydrodehalogenation (replacement of I with H) which is a common side reaction with electron-poor aryl iodides.
Solvent Toluene Non-polar solvents often suppress the solubility of the polar oligomeric byproducts, keeping the catalyst active for the main reaction.
Temp 80°C High enough to drive the reaction, low enough to prevent activation of the C–Cl bonds (which typically require >100°C with these ligands).
Stoichiometry Amine (1.5 eq) Excess external amine is crucial to outcompete the substrate's own amine and prevent polymerization.

Troubleshooting Guide

Issue 1: Hydrodehalogenation (Product is 3,5-dichloroaniline)

  • Cause: The Pd-Ar-I intermediate is capturing a hydride instead of the amine. This often comes from the solvent or the amine itself (via

    
    -hydride elimination) if the reductive elimination is too slow.
    
  • Fix: Switch ligand to BrettPhos (faster reductive elimination). Lower temperature to 60°C. Ensure solvent is strictly anhydrous.

Issue 2: Homocoupling (Oligomerization)

  • Cause: The substrate's amine is reacting with the substrate's iodine.[3][4]

  • Fix: Increase the concentration of the external amine. Add the substrate slowly (syringe pump addition of the iodide to the catalyst/amine mixture) to keep its instantaneous concentration low.

Issue 3: C-Cl Activation

  • Cause: Temperature too high (>110°C) or ligand is too non-selective (e.g.,

    
    ).
    
  • Fix: Stick to XPhos and keep T < 100°C. The C-Cl bond is significantly stronger and requires higher energy to activate compared to C-I.

References

  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. (2025).[5] Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science (2011).[6] Link

  • Tardiff, B. J., et al. Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination.[7][8] Journal of Organic Chemistry (2012).[7][8] Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[8]Link

  • Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[9] Beilstein Journal of Organic Chemistry (2018).[9] Link

Sources

Application Note: Regioselective Functionalization of 3,5-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the regioselective functionalization of 3,5-dichloro-4-iodoaniline (CAS: 155403-05-7) , a densely functionalized aromatic scaffold. Due to the unique electronic and steric environment created by the two ortho-chlorine atoms and the para-amino group, this molecule offers a distinct reactivity landscape. This note provides validated protocols for chemoselective C–C bond formation at the C4-iodine position (preserving the C–Cl bonds) via Suzuki-Miyaura and Sonogashira couplings, as well as C4-functionalization via Iodine-Magnesium exchange using Turbo Grignard reagents. Strategies for handling the competing nucleophilicity of the aniline nitrogen are also addressed.

Introduction & Reactivity Analysis

The Scaffold

3,5-Dichloro-4-iodoaniline is a valuable building block for synthesizing poly-halogenated biaryls and heterocycles, often serving as a bioisostere in kinase inhibitors and thyroid hormone analogs.

  • Steric Environment: The C4-iodine is flanked by two bulky chlorine atoms (positions 3 and 5). This "ortho-effect" significantly impacts the rate of oxidative addition and, more critically, the transmetallation step in cross-coupling reactions.

  • Electronic Profile: The amino group (C1) is a strong electron donor (+M effect), increasing electron density on the ring, which generally deactivates the C-I bond toward oxidative addition compared to electron-deficient arenes. However, the inductive withdrawal (-I) of the three halogens counteracts this, making the C-I bond sufficiently reactive for Pd(0) insertion.

  • Chemoselectivity: The bond dissociation energy (BDE) of C–I (approx. 65 kcal/mol) is significantly lower than that of C–Cl (approx. 95 kcal/mol). This allows for exclusive functionalization at C4 using controlled catalysis or metal-halogen exchange.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this substrate.

ReactivityMap Substrate 3,5-Dichloro-4-iodoaniline Suzuki C4-Arylation (Suzuki-Miyaura) Substrate->Suzuki Pd(0), Ar-B(OH)2 Chemoselective I > Cl Sonogashira C4-Alkynylation (Sonogashira) Substrate->Sonogashira Pd(0), CuI, Alkyne Exchange C4-Electrophile Trap (Mg/Li Exchange) Substrate->Exchange iPrMgCl·LiCl (Turbo Grignard) NAcylation N-Acylation/Protection Substrate->NAcylation Ac2O or Boc2O Sandmeyer C1-Substitution (Sandmeyer) Substrate->Sandmeyer NaNO2, HX

Figure 1: Divergent synthetic pathways. Green arrows indicate C-C bond formation; Yellow indicates metal-halogen exchange; Red indicates N-functionalization.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C4 while retaining the C3/C5 chlorines and the C1 amino group.

Challenge: The ortho-dichloro substitution creates steric hindrance that can slow down the reaction, requiring a catalyst system with a high turnover frequency (TOF) and steric tolerance.

Materials
  • Substrate: 3,5-Dichloro-4-iodoaniline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) OR Pd(PPh₃)₄ (5 mol%)

    • Note: Pd(dppf)Cl₂ is preferred for sterically hindered substrates due to its large bite angle.

  • Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 3,5-dichloro-4-iodoaniline (288 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by degassed 2M aqueous Na₂CO₃ (1.5 mL).

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material (I-Ar) should disappear; the product (Ar-Ar) will appear. Note: If C-Cl activation is observed (rare at 80°C), lower temp to 60°C and extend time.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel).

Optimization Table: Catalyst Screening for Sterically Hindered Coupling

Catalyst SystemLigand TypeYield (Isolated)Comments
Pd(dppf)Cl₂ Bidentate (Large Bite Angle)85-92% Recommended. Excellent tolerance for ortho-substitution.
Pd(PPh₃)₄Monodentate60-75%Slower conversion; requires longer reaction times.
Pd(OAc)₂ / SPhosBuchwald Dialkylbiaryl88-95%Excellent for very bulky boronic acids, but more expensive.
Pd/C (Heterogeneous)None<30%Poor performance due to steric bulk.

Protocol 2: Metal-Halogen Exchange (Turbo Grignard)

Objective: Generate a nucleophilic C4-magnesium species to react with electrophiles (aldehydes, ketones, acid chlorides).

Challenge: The acidic protons on the free amino group (-NH₂) will quench the Grignard reagent immediately. Solution: Use a Protection-First strategy (Recommended) or a Deprotonation strategy (High equivalent count).

Method A: Protection-First (Recommended for High Value Electrophiles)

Pre-requisite: Protect the amine as a Boc-carbamate or Bis-TMS amine.

  • Protection: React substrate with Boc₂O (1.1 equiv) and DMAP (cat.) in THF to yield tert-butyl (3,5-dichloro-4-iodophenyl)carbamate.

Exchange Protocol:

  • Setup: Flame-dry a Schlenk flask under Argon. Add the N-Boc protected substrate (1.0 mmol) and anhydrous THF (5 mL).

  • Cooling: Cool the solution to -20°C (Ice/Salt bath or Cryocooler).

    • Note: The I/Mg exchange is fast; low temperature prevents elimination of the ortho-Cl (benzyne formation pathway).

  • Exchange: Dropwise add iPrMgCl·LiCl (Turbo Grignard) (1.1 equiv, ~1.3M in THF) over 5 minutes.

  • Incubation: Stir at -20°C for 30 minutes.

  • Electrophile Addition: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in THF dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with Saturated NH₄Cl solution.

Method B: Direct Exchange (In-Situ Deprotonation)

Use this if protection is not feasible.

  • Dissolve 3,5-dichloro-4-iodoaniline (1.0 mmol) in THF. Cool to -20°C.

  • Add 2.1 equiv of iPrMgCl·LiCl.

    • First equiv: Deprotonates NH₂ -> NH-MgCl.

    • Second equiv: Performs I -> MgCl exchange.[1]

  • Proceed with electrophile addition.[2] Yields are typically 10-15% lower than Method A due to solubility issues of the dianion.

Protocol 3: Sonogashira Coupling

Objective: Introduce an alkyne at C4.

Materials
  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (1.5 mol%)

  • Base/Solvent: Et₃N (Triethylamine) or Et₂NH (Diethylamine) - used as solvent and base.

Step-by-Step Procedure
  • Dissolution: In a pressure tube, dissolve 3,5-dichloro-4-iodoaniline (1.0 mmol) in degassed Et₃N (4 mL) and DMF (1 mL) (DMF aids solubility).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv).

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is incomplete.

    • Critical Check: If the solution turns black immediately and conversion stops, oxygen may be present. Ensure rigorous degassing.

  • Workup: Filter through a Celite pad to remove Pd/Cu salts. Concentrate and purify.

Safety & Handling

  • Toxicity: Chlorinated anilines are toxic if inhaled or absorbed through skin (Methemoglobinemia risk). Handle in a fume hood with nitrile gloves.

  • Stability: 3,5-Dichloro-4-iodoaniline is light-sensitive. Store in amber vials at 4°C.

  • Explosion Hazard: Diazo compounds (if performing Sandmeyer) are potentially explosive. Keep Grignard reactions dry.

References

  • General Iodination of Anilines

    • Regioselective iodination of chlorinated aromatic compounds using silver salts.[3] (2011).[4] Tetrahedron. Link

  • Knochel Turbo Grignard Methodology

    • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. (2004).[1] Angewandte Chemie Int. Ed. Link

  • Suzuki Coupling of Sterically Hindered Halides

    • Suzuki-Miyaura Cross-Coupling: The Palladium-Catalyzed Cross-Coupling of Organoboron Reagents with Organic Halides. (2021). Organic Chemistry Portal. Link

  • Sonogashira Coupling Protocols

    • Sonogashira Coupling. (2023).[1] BenchChem Application Notes. Link

Sources

Application Note: Precision Synthesis of Sterically Congested Biaryls

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective Suzuki-Miyaura Coupling of 3,5-Dichloro-4-iodoaniline

Abstract & Core Directive

This guide details the chemoselective synthesis of 3,5-dichloro-4-aryl-anilines via Suzuki-Miyaura cross-coupling. The precursor, 3,5-dichloro-4-iodoaniline , presents a unique synthetic challenge: it possesses three halogen atoms and a nucleophilic amino group. The core objective is to exclusively couple at the iodine position (C4) while preserving the chlorine atoms (C3, C5) and the aniline functionality.

This protocol leverages the significant bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol) to achieve >98% chemoselectivity. We utilize sterically demanding phosphine ligands to overcome the "ortho-effect" imposed by the flanking chlorine atoms.

Mechanistic Insight & Strategy

The reaction is governed by the oxidative addition step of the catalytic cycle. Palladium(0) preferentially inserts into the weakest carbon-halogen bond.

  • Electronic Activation: The two chlorine atoms at the 3,5-positions are electron-withdrawing (inductive effect, -I), which renders the C4–I bond highly electron-deficient. This accelerates oxidative addition relative to a non-substituted aryl iodide.

  • Steric Hindrance (The Challenge): The same chlorine atoms create a "steric wall" around the iodine. Standard catalysts (e.g., Pd(PPh3)4) may suffer from slow kinetics or incomplete conversion.

  • Solution: We employ Buchwald-type dialkylbiaryl phosphine ligands (specifically SPhos or XPhos). These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination in congested systems).

Signaling Pathway: Reaction Selectivity

ReactionSelectivity Substrate 3,5-Dichloro-4-iodoaniline OxAdd Oxidative Addition (Rate Limiting in Steric Systems) Substrate->OxAdd C-I Bond (Weakest) SideProduct Dehalogenated/Homocoupled (Avoided) Substrate->SideProduct C-Cl Attack (High Energy Barrier) Pd0 Pd(0) Catalyst (SPhos-Pd-G2) Pd0->OxAdd Intermed Ar-Pd(II)-I Complex (Stabilized by SPhos) OxAdd->Intermed TransMet Transmetallation (Ar'-B(OH)2 + Base) Intermed->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 3,5-Dichloro-4-aryl-aniline (Biaryl Product) RedElim->Product C-C Bond Formed

Caption: Mechanistic pathway highlighting the chemoselective oxidative addition at the C-I bond over C-Cl bonds.

Experimental Protocols
Method A: Direct Coupling (High Efficiency)

Best for: Rapid library synthesis, robust boronic acids.

Reagents:

  • 3,5-Dichloro-4-iodoaniline (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR SPhos-Pd-G2 (1-2 mol%)

  • Base: 2M Aqueous Na2CO3 or K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the iodoaniline (288 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and the aqueous base (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by LC-MS.

    • Note: The reaction is usually complete when the starting iodide (M+H 288/290) disappears.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The amino group makes the product polar; expect elution at 20-40% EtOAc.

Method B: Protected Route (High Purity)

Best for: Complex boronic acids, GMP-like synthesis, or if the free amine interferes (catalyst poisoning).

Reagents:

  • Protection: Acetic anhydride, Pyridine.

  • Coupling: Same as Method A.

  • Deprotection: 6M HCl or NaOH/EtOH.

Workflow:

  • Acetylation: Treat 3,5-dichloro-4-iodoaniline with Ac2O (1.1 equiv) in DCM/Pyridine to form N-(3,5-dichloro-4-iodophenyl)acetamide .

  • Coupling: Perform Suzuki coupling on the acetamide intermediate. The protected amine eliminates potential coordination to Pd.

  • Hydrolysis: Reflux the coupled product in Ethanol/6M HCl (1:1) for 2 hours to restore the free amine.

Data Presentation & Optimization[2]

The following table summarizes optimization data for the coupling of 3,5-dichloro-4-iodoaniline with Phenylboronic acid.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh3)4 (5%)PPh3Na2CO3DME/H2O8045Slow conversion; steric hindrance.
2Pd(OAc)2 (5%)SPhos K3PO4Toluene/H2O10092 High activity; complete in 2h.
3Pd(dppf)Cl2 (3%)dppfCs2CO3Dioxane/H2O9088Excellent general purpose method.
4Pd2(dba)3XPhosK3PO4Butanol10094Best for very bulky boronic acids.

Key Finding: The use of SPhos or dppf is critical. Simple triphenylphosphine (Entry 1) fails to drive the reaction to completion due to the steric crowding of the oxidative addition sphere by the ortho-chlorines.

Workflow Diagram: Library Synthesis

Workflow Start Start: 3,5-Dichloro-4-iodoaniline Decision Is Boronic Acid Unstable/Complex? Start->Decision RouteA Method A: Direct Coupling (Pd-dppf or SPhos) Decision->RouteA No (Robust) RouteB Method B: Protection Strategy (Ac2O -> Coupling -> Hydrolysis) Decision->RouteB Yes (Sensitive) Workup Workup: EtOAc Extraction Wash w/ Brine RouteA->Workup RouteB->Workup Purification Purification: Flash Chromatography (SiO2, Hex/EtOAc) Workup->Purification Final Target: 3,5-Dichloro-4-biaryl amine Purification->Final

Caption: Decision matrix for selecting between direct and protected coupling strategies.

Safety & Handling
  • Halogenated Anilines: 3,5-dichloro-4-iodoaniline is a skin irritant and potentially toxic if inhaled. Handle in a fume hood.

  • Palladium Residues: Pd species are heavy metals. Scavenge metal residues (e.g., using SiliaMetS® Thiol) if the compound is intended for biological screening.

  • Waste: Segregate halogenated organic waste.

References
  • Mechanistic Basis of Chemoselectivity: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link

  • Catalysis in Sterically Hindered Systems: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41, 1461–1473. Link

  • Synthesis of Biaryls from Aryl Chlorides/Iodides: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41, 4176–4211. Link

  • SPhos Catalyst Application: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696. Link

Sources

Application Note: Overcoming Steric Hindrance in the Heck Cross-Coupling of 3,5-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Challenges

The synthesis of complex active pharmaceutical ingredients (APIs) often requires the functionalization of highly substituted aromatic rings. 3,5-Dichloro-4-iodoaniline is a highly valuable, yet notoriously difficult, building block. While the aryl iodide moiety is typically highly reactive in palladium-catalyzed C-C bond formations, this specific substrate presents a dual synthetic challenge:

  • Extreme Steric Hindrance : The reactive C-I bond is flanked by two bulky ortho-chloro substituents. This 2,6-disubstitution pattern creates a massive steric shield around the palladium center following oxidative addition.

  • Coordinating Amine : The free para-amine (-NH₂) can competitively coordinate to the palladium catalyst, potentially leading to catalyst poisoning or off-target amination if the electronic environment of the metal is not strictly controlled.

This application note details a field-proven, self-validating protocol to achieve high-yielding Heck vinylations of 3,5-dichloro-4-iodoaniline by rationally manipulating the catalytic mechanism from a neutral to a cationic pathway.

Mechanistic Causality: The "Silver Effect" and Ligand Design

To successfully couple this substrate, one must understand the causality behind the failure of standard Heck conditions.

In a standard Heck reaction, the oxidative addition of Pd(0) into the C-I bond is fast. However, the resulting neutral Pd(II) complex, [Ar-Pd-I(L)₂], is so sterically congested by the two ortho-chlorine atoms that the incoming alkene cannot coordinate to the equatorial plane of the metal center. Consequently, the catalytic cycle stalls, leading to proto-dehalogenation or catalyst degradation.

Forcing the Cationic Pathway

To bypass this steric blockade, the reaction must be forced down the cationic pathway . By introducing a silver salt (e.g., Ag₂CO₃), the iodide ligand is forcibly abstracted from the palladium center, precipitating as insoluble silver iodide (AgI). This generates a highly electrophilic, cationic palladium species [Ar-Pd(L)₂]⁺ with a readily available, vacant coordination site. This dramatically lowers the activation barrier for alkene coordination, allowing migratory insertion to proceed despite the steric bulk of the ortho-chlorines ( [1]).

Ligand and Solvent Selection
  • Ligand (XPhos) : A bulky, electron-rich Buchwald-type biaryl phosphine ligand like XPhos is critical. Its bulkiness prevents the formation of inactive Pd(L)₄ resting states and accelerates the final reductive elimination step, while its electron-rich nature stabilizes the highly electrophilic cationic Pd(II) intermediate.

  • Solvent (NMP) : N-Methyl-2-pyrrolidone (NMP) is chosen over DMF or Toluene because its high polarity stabilizes the cationic transition states, while its high boiling point allows for the thermal energy required to overcome the steric barriers of the migratory insertion step.

HeckCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast for C-I bond) Pd0->OxAdd 3,5-dichloro-4-iodoaniline PdII_Neutral Neutral Pd(II) Complex [Ar-Pd-I(L)2] Sterically Blocked by ortho-Cl OxAdd->PdII_Neutral PdII_Cationic Cationic Pd(II) Complex [Ar-Pd(L)2]+ Vacant Site Created PdII_Neutral->PdII_Cationic - AgI Ag_Effect Ag2CO3 Additive (Halide Abstraction) Ag_Effect->PdII_Cationic OlefinCoord Olefin Coordination & Migratory Insertion PdII_Cationic->OlefinCoord Alkene BetaElim β-Hydride Elimination OlefinCoord->BetaElim Product Coupled Product (trans-Alkene) BetaElim->Product RedElim Base-Assisted Reductive Elimination BetaElim->RedElim [H-Pd-L]+ RedElim->Pd0 Base

Catalytic cycle highlighting the Ag-mediated cationic pathway for hindered substrates.

Parameter Optimization Matrix

The following table summarizes the optimization data, demonstrating the causal relationship between the reaction parameters and the successful vinylation of 3,5-dichloro-4-iodoaniline with tert-butyl acrylate.

EntryCatalyst (5 mol% Pd)Ligand (10 mol%)Base / Additive (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃Et₃NDMF100TraceNeutral pathway stalled by steric bulk.
2Pd(OAc)₂P(o-tol)₃Et₃NDMF10012%Slight improvement due to ligand steric bulk.
3Pd₂(dba)₃XPhosK₂CO₃NMP11041%Better solvent polarity and ligand stabilization.
4Pd₂(dba)₃XPhosAg₂CO₃ NMP11094% Cationic pathway unlocked via halide abstraction.
5Pd₂(dba)₃XPhosAg₂CO₃Toluene11035%Poor stabilization of cationic intermediates.

Note: Yields determined by HPLC using an internal standard. Entry 4 represents the optimized conditions.

Standard Operating Procedure (SOP)

This protocol describes the optimized coupling of 3,5-dichloro-4-iodoaniline with tert-butyl acrylate. The system is designed to be self-validating : the precipitation of bright yellow AgI serves as a visual confirmation that the critical cationic pathway has been initiated.

Materials Required
  • Substrate : 3,5-Dichloro-4-iodoaniline (1.0 mmol, 288 mg)

  • Alkene : tert-Butyl acrylate (1.5 mmol, 218 µL)

  • Catalyst : Pd₂(dba)₃ (0.025 mmol, 23 mg, 2.5 mol% = 5 mol% Pd)

  • Ligand : XPhos (0.10 mmol, 48 mg, 10 mol%)

  • Additive/Base : Ag₂CO₃ (1.5 mmol, 414 mg) - Must be stored away from light.

  • Solvent : Anhydrous, degassed NMP (5.0 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • Transfer an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.

  • Weigh and add 3,5-dichloro-4-iodoaniline, Pd₂(dba)₃, XPhos, and Ag₂CO₃ into the tube.

  • Self-Validation Check: The mixture should appear as a dark purple/red solid blend due to the Pd₂(dba)₃.

Step 2: Solvent and Alkene Addition

  • Add 5.0 mL of anhydrous, degassed NMP to the Schlenk tube.

  • Add tert-butyl acrylate via a micro-syringe.

  • Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and connect it to a Schlenk line (Argon).

Step 3: Thermal Heating & Reaction Monitoring

  • Place the sealed tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 18 hours.

  • Self-Validation Check: Within the first 30-60 minutes, the dark red solution will transition to a brownish suspension, and a heavy yellow/white precipitate (AgI) will form on the walls of the flask. This visually confirms the abstraction of the iodide and the activation of the cationic pathway.

Step 4: Quenching and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter it through a 2-inch pad of Celite in a sintered glass funnel. Wash the pad with an additional 30 mL of Ethyl Acetate. Causality: This step is critical to remove the insoluble AgI and precipitated palladium black, which would otherwise cause severe emulsions during aqueous extraction.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% aqueous LiCl solution (3 × 20 mL). Causality: NMP is highly miscible with organic solvents; the LiCl heavily partitions the NMP into the aqueous phase, preventing it from co-eluting during chromatography.

  • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 7:3).

  • The product, tert-butyl (E)-3-(4-amino-2,6-dichlorophenyl)acrylate, elutes as a highly UV-active band.

Workflow Prep 1. Reagent Prep Weigh Pd, Ligand, Ag2CO3, Substrates in Glovebox Solvent 2. Solvent Addition Add Degassed NMP Prep->Solvent Reaction 3. Thermal Heating 110 °C for 18h under N2/Ar Solvent->Reaction Workup 4. Workup Filter AgI/Pd black EtOAc/LiCl(aq) Extraction Reaction->Workup Purify 5. Purification Silica Column Chromatography Workup->Purify

Experimental workflow for the Heck coupling of sterically hindered aryl iodides.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009-3066. URL:[Link]

  • Organic Chemistry Portal. "Heck Reaction - Palladium-catalyzed C-C coupling". URL:[Link]

Strategic Diazotization of 3,5-Dichloro-4-iodoaniline: Protocols for In-Situ Generation and Stable Salt Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of 3,5-dichloro-4-iodoaniline to its diazonium salt represents a critical gateway in the synthesis of polyhalogenated arenes, often utilized as scaffolds in drug discovery and agrochemical development. Due to the significant electron-withdrawing nature of the halogen substituents, this aniline derivative exhibits low basicity and poor solubility in aqueous mineral acids, rendering standard diazotization protocols (HCl/NaNO₂) inefficient. This guide provides two optimized protocols: Method A , a robust nitrosyl sulfuric acid route for high-throughput in-situ applications, and Method B , a non-aqueous approach for isolating the stable diazonium tetrafluoroborate salt.

Introduction & Chemical Strategy

The Challenge: Electronic Deactivation

3,5-Dichloro-4-iodoaniline is a severely electron-deficient amine. The inductive withdrawal (-I effect) from the three halogen atoms significantly reduces the nucleophilicity of the amino group (


 of conjugate acid < 1.0).[1]
  • Solubility: The free base is insoluble in cold dilute aqueous acids, often precipitating as a salt that resists redissolution.

  • Reactivity: The protonated amine (

    
    ) is the resting state in acid, but the free amine (
    
    
    
    ) is the active species reacting with the nitrosating agent. High acidity shifts the equilibrium toward the unreactive ammonium species, yet high acidity is required to generate the active nitrosating agent (
    
    
    ).
The Solution: Strategic Nitrosation

To overcome these competing factors, we employ two distinct strategies:

  • Nitrosyl Sulfuric Acid (Method A): Utilizing concentrated sulfuric acid as the solvent allows for the generation of the potent nitrosonium ion (

    
    ) while maintaining the aniline in solution.[1] This is ideal for subsequent Sandmeyer or coupling reactions where isolation is unnecessary.
    
  • Aprotic Diazotization (Method B): Using alkyl nitrites (e.g., isoamyl nitrite) in the presence of boron trifluoride etherate (

    
    ) or tetrafluoroboric acid (
    
    
    
    ) in organic solvents.[1] This avoids solubility issues and precipitates the diazonium species as a stable tetrafluoroborate salt.

Experimental Protocols

Protocol A: In-Situ Generation via Nitrosyl Sulfuric Acid

Best for: Large-scale preparations, immediate consumption (Sandmeyer reactions).

Reagents:

  • 3,5-Dichloro-4-iodoaniline (1.0 equiv)[1]

  • Sodium Nitrite (

    
    ), dried powder (1.1 equiv)[1]
    
  • Sulfuric Acid (

    
    ), concentrated (98%)[1]
    
  • Propionic acid or Acetic acid (Optional co-solvent for solubility)[1]

Step-by-Step Procedure:

  • Preparation of Nitrosyl Sulfuric Acid:

    • Charge a dry 3-neck round-bottom flask with concentrated

      
       (5 mL per gram of aniline).
      
    • Cool to 0–5 °C using an ice/salt bath.[2]

    • Add solid

      
       portion-wise over 15 minutes. Caution: Evolution of brown 
      
      
      
      fumes indicates decomposition; maintain temperature < 10 °C.
    • Stir at 0–5 °C for 30 minutes until the solid is completely dissolved and a clear, viscous solution forms.

  • Amine Dissolution:

    • In a separate vessel, dissolve 3,5-dichloro-4-iodoaniline in the minimum amount of warm glacial acetic acid or propionic acid (approx. 4 mL/g).

    • Cool this solution to room temperature (some precipitation may occur, which is acceptable).[1]

  • Diazotization:

    • Slowly add the amine solution/suspension to the stirred nitrosyl sulfuric acid mixture dropwise.

    • Critical Control: Maintain internal temperature between 0–5 °C. The reaction is exothermic.[3]

    • Stir the thick slurry vigorously for 2–3 hours at 0–5 °C. The mixture should eventually become a clear or slightly turbid homogeneous solution, indicating complete consumption of the amine.

  • Validation:

    • Perform a starch-iodide paper test. A persistent dark blue/black color indicates the required excess of nitrous acid.

    • Note: If the test is negative, add small aliquots of solid

      
       and stir for 15 min.
      
  • Utilization:

    • The resulting solution of 3,5-dichloro-4-iodobenzenediazonium bisulfate is ready for immediate use. For hydrolysis or Sandmeyer reactions, pour this mixture slowly onto ice/water to dilute before adding the nucleophile.

Protocol B: Isolation of 3,5-Dichloro-4-iodobenzenediazonium Tetrafluoroborate

Best for: Analytical standards, anhydrous reactions, or storage.

Reagents:

  • 3,5-Dichloro-4-iodoaniline (1.0 equiv)[1]

  • Isoamyl nitrite (1.2 equiv)[1]

  • Tetrafluoroboric acid (

    
    ), 48% aq.[1] solution OR 
    
    
    
    (1.5 equiv)[1]
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )[1]
    

Step-by-Step Procedure:

  • Solvation:

    • Dissolve 3,5-dichloro-4-iodoaniline in DCM (10 mL/g). If solubility is poor, a small amount of THF can be added, but avoid acetone (can form hydrazones).[1]

    • Cool the solution to -10 °C (acetone/dry ice or brine/ice bath).

  • Acidification:

    • Add

      
       (48% aq) or 
      
      
      
      dropwise.[1] The amine salt may precipitate; ensure vigorous stirring.[4]
  • Nitrosation:

    • Add isoamyl nitrite dropwise over 10 minutes, maintaining the temperature below 0 °C.

    • The reaction mixture will darken, and the diazonium salt will begin to precipitate as a solid.

  • Precipitation & Isolation:

    • Stir at 0 °C for 45 minutes.

    • Add cold diethyl ether (volume equal to the reaction solvent) to force complete precipitation of the diazonium tetrafluoroborate.[1][5]

    • Filter the solid rapidly using a sintered glass funnel (vacuum).[1]

  • Purification:

    • Wash the filter cake 3x with cold diethyl ether to remove excess nitrosating agent and organic impurities.

    • Safety: Do not dry to complete dryness on the filter if the compound is unknown; however, tetrafluoroborates are generally stable. Dry under vacuum at room temperature for 1 hour.

  • Storage:

    • Store in a plastic (HDPE) vial at -20 °C, protected from light.

Comparative Data Analysis

FeatureMethod A: Nitrosyl Sulfuric AcidMethod B: Alkyl Nitrite /

Reaction Medium Homogeneous Acidic MeltOrganic Solvent (Heterogeneous)
Active Species

(Nitrosonium ion)

(Alkyl nitrite)
Temperature 0 – 5 °C-10 – 0 °C
Yield (Conversion) >95% (In-situ)80 – 90% (Isolated)
Stability Unstable (must use immediately)High (Solid

salt stable for months)
Safety Hazard Corrosive / ExothermicFlammable solvents / Shock sensitive (low)
Primary Application Sandmeyer (Cl, Br, CN), HydrolysisHeck coupling, Balz-Schiemann (F)

Visualizations

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the formation of the nitrosyl cation and the subsequent attack on the deactivated aniline.

DiazotizationMechanism NaNO2 NaNO2 + H2SO4 NO_Cat Nitrosonium Ion [N≡O]+ NaNO2->NO_Cat Dehydration (-H2O) Complex N-Nitrosamine Intermediate NO_Cat->Complex Electrophilic Attack (Rate Limiting) Aniline 3,5-Dichloro-4-iodoaniline (Weak Nucleophile) Aniline->Complex Diazo Diazonium Salt [Ar-N≡N]+ X- Complex->Diazo Proton Transfer & -H2O

Caption: Mechanism of diazotization for electron-deficient anilines via nitrosonium ion generation.

Figure 2: Decision Matrix for Protocol Selection

ProtocolSelection Start Start: 3,5-Dichloro-4-iodoaniline Question Is isolation of the salt required? Start->Question MethodA Method A: Nitrosyl Sulfuric Acid Question->MethodA No MethodB Method B: Alkyl Nitrite / HBF4 Question->MethodB Yes No No (In-situ use) AppA Applications: Sandmeyer (CuCl, CuBr) Hydrolysis (Phenol) Reductive Deamination MethodA->AppA Yes Yes (Stable solid needed) AppB Applications: Pd-Catalyzed Coupling Fluorination (Balz-Schiemann) Storage/Standard MethodB->AppB

Caption: Decision tree for selecting the optimal diazotization strategy based on downstream application.

Expert Insights & Troubleshooting

  • The "Iodine Risk": The C-I bond at the 4-position is theoretically susceptible to oxidative cleavage, but under the cold, non-oxidizing conditions of Method A (using stoichiometric

    
    ) and Method B, it remains stable. Avoid using excess oxidants (e.g., 
    
    
    
    , Chromic acid) which could generate iodonium species.[1]
  • Induction Period: In Method A, the initial dissolution of the amine into the sulfuric acid/nitrosyl mixture can be slow. Do not heat to accelerate this; heating >10 °C will decompose the diazonium salt and potentially release iodine gas (

    
    ).[1]
    
  • Safety Warning: While tetrafluoroborate salts (Method B) are among the most stable diazonium salts, all diazonium compounds are energetic.[1] Never scrape dried diazonium salts with metal spatulas. Use Teflon-coated tools and work behind a blast shield.

References

  • Hanson, P., et al. "Diazotisation of weakly basic amines." Journal of the Chemical Society, Perkin Transactions 2, 2002.

  • Olofsson, B., et al. "Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts." Organic Chemistry Portal, 2008.

  • Filimonov, V. D., et al. "A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions." Synthesis, 2008.

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." The Journal of Organic Chemistry, 1977. [1]

  • BenchChem. "Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions." BenchChem Technical Library, 2025.

Sources

Application Notes and Protocols for the Utilization of 3,5-Dichloro-4-iodoaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Polysubstituted Anilines in Modern Agrochemicals

The aniline scaffold is a cornerstone in the design and synthesis of a vast array of agrochemicals, including herbicides, fungicides, and insecticides. Its aromatic nature and the reactivity of the amino group provide a versatile platform for introducing a wide range of functional groups that modulate biological activity, selectivity, and environmental fate. The strategic placement of halogen atoms on the aniline ring further enhances the utility of these building blocks. Halogens can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

This guide focuses on a particularly valuable, yet underexplored, building block: 3,5-dichloro-4-iodoaniline . The unique arrangement of three halogen atoms on this molecule offers a rich tapestry of synthetic possibilities. The highly reactive iodine atom at the 4-position serves as a prime handle for selective cross-coupling reactions, while the two chlorine atoms at the 3 and 5 positions provide steric hindrance and electronic modulation, which can enhance the stability and selectivity of the final product. The amino group at the 1-position offers a further point for diversification.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic potential of 3,5-dichloro-4-iodoaniline. We will delve into detailed protocols for key transformations that leverage the differential reactivity of its functional groups, thereby enabling the construction of novel and complex molecular architectures relevant to the next generation of crop protection agents.

Part 1: Chemoselective Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective functionalization of the 4-position of 3,5-dichloro-4-iodoaniline, leaving the chlorine atoms untouched for potential subsequent transformations.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is instrumental in the synthesis of numerous agrochemicals containing a biaryl or aryl-heteroaryl motif.

Protocol 1: Synthesis of 4-Aryl-3,5-dichloroanilines

This protocol details the Suzuki-Miyaura coupling of 3,5-dichloro-4-iodoaniline with a generic arylboronic acid.

Experimental Workflow:

start Start: 3,5-Dichloro-4-iodoaniline & Arylboronic Acid reagents Reagents: - Pd(PPh3)4 (Palladium Catalyst) - K2CO3 (Base) - Toluene/Water (Solvent) start->reagents 1. Combine reaction Reaction: - Inert atmosphere (N2 or Ar) - Heat to 80-100 °C - Monitor by TLC or LC-MS reagents->reaction 2. React workup Work-up: - Cool to room temperature - Phase separation - Extract aqueous layer with ethyl acetate reaction->workup 3. Quench & Extract purification Purification: - Combine organic layers - Dry over Na2SO4 - Concentrate under reduced pressure - Column chromatography workup->purification 4. Isolate product Product: 4-Aryl-3,5-dichloroaniline purification->product 5. Characterize

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,5-dichloro-4-iodoaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03 equiv.).

  • Solvent Addition: Degas a mixture of toluene and water (4:1 v/v) by bubbling with nitrogen or argon for 20 minutes. Add the degassed solvent to the Schlenk flask to achieve a 0.1 M concentration of the aniline.

  • Reaction Execution: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh3)4 is a reliable and versatile catalyst for Suzuki couplings with aryl iodides.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid and does not interfere with the catalyst.

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

Data Presentation:

EntryArylboronic AcidCatalyst Loading (mol%)Time (h)Yield (%)
1Phenylboronic acid36>90
24-Methoxyphenylboronic acid36>90
33-Pyridylboronic acid3880-90

Note: Yields are estimates based on literature for similar substrates and may vary.

Sonogashira Coupling for the Synthesis of Alkynyl Anilines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted aromatic compounds. These motifs are present in several classes of agrochemicals.

Protocol 2: Synthesis of 4-Alkynyl-3,5-dichloroanilines

This protocol describes the Sonogashira coupling of 3,5-dichloro-4-iodoaniline with a terminal alkyne.

Experimental Workflow:

start Start: 3,5-Dichloro-4-iodoaniline & Terminal Alkyne reagents Reagents: - Pd(PPh3)2Cl2 (Palladium Catalyst) - CuI (Co-catalyst) - Triethylamine (Base/Solvent) start->reagents 1. Combine reaction Reaction: - Inert atmosphere (N2 or Ar) - Room temperature to 50 °C - Monitor by TLC or GC-MS reagents->reaction 2. React workup Work-up: - Filter off triethylamine hydrochloride - Concentrate the filtrate reaction->workup 3. Filter & Concentrate purification Purification: - Dissolve residue in ethyl acetate - Wash with water and brine - Dry over Na2SO4 - Column chromatography workup->purification 4. Isolate product Product: 4-Alkynyl-3,5-dichloroaniline purification->product 5. Characterize start Start: 3,5-Dichloro-4-iodoaniline reagents Reagents: - Acyl chloride or anhydride - Pyridine or Triethylamine (Base) - Dichloromethane (Solvent) start->reagents 1. Dissolve & Cool reaction Reaction: - Cool to 0 °C - Add acylating agent dropwise - Warm to room temperature - Monitor by TLC reagents->reaction 2. Acylate workup Work-up: - Quench with water - Separate layers - Wash organic layer with dilute HCl, NaHCO3, and brine reaction->workup 3. Quench & Wash purification Purification: - Dry over MgSO4 - Concentrate under reduced pressure - Recrystallization or column chromatography workup->purification 4. Isolate product Product: N-Acyl-3,5-dichloro-4-iodoaniline purification->product 5. Characterize

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Causality of Failure

When performing Suzuki-Miyaura couplings with electron-deficient anilines (e.g., bromo-trifluoroanilines, halogenated aminopyrazoles, or unprotected ortho-haloanilines), standard reaction conditions frequently fail. The electronically demanding nature of these substrates disrupts the standard catalytic cycle (1)[1].

While electron-withdrawing groups (EWGs) accelerate the initial oxidative addition step by weakening the aryl-halide bond, they simultaneously increase the acidity of the free amine (-NH₂) protons. Under basic conditions, this promotes the formation of stable, off-cycle Pd(II)-amido dead-end complexes. Furthermore, if the aniline moiety is on the boronic acid partner, the EWGs withdraw electron density from the C-B bond, making it highly susceptible to hydrolytic cleavage (protodeboronation). Success requires a delicate balance of steric bulk, base strength, and solvent polarity to force the reaction down the productive transmetalation pathway.

Mechanistic Pathway Analysis

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)-Aryl Halide Oxidative Addition Pd0->PdII_OA Fast with EWG PdII_TM Pd(II)-Diaryl Transmetalation PdII_OA->PdII_TM Base + Boronic Acid DeadEnd Pd(II)-Amido Dead-End Complex PdII_OA->DeadEnd -NH2 Coordination & Deprotonation PdII_TM->Pd0 Reductive Elimination DeadEnd->PdII_OA Prevented by Bulky Ligands

Mechanistic pathway of Suzuki coupling with anilines, highlighting the Pd-amido dead-end.

Troubleshooting Guide & FAQs

Q1: Why am I observing complete consumption of my electron-deficient haloaniline, but LC-MS shows dehalogenated starting material instead of the cross-coupled product?

  • Causality: Oxidative addition of Pd(0) to electron-deficient aryl halides is rapid. However, if transmetalation is sluggish (due to amine coordination to the Pd center), the long-lived Pd(II)-aryl species undergoes competitive reduction (dehalogenation), often abstracting a hydride from the solvent or ligand.

  • Solution: Switch from aryl iodides to aryl bromides or chlorides. Iodides are significantly more prone to dehalogenation in these specific systems (2)[2]. Employ highly active, sterically demanding precatalysts like XPhos Pd G2 or CataCXium A Pd G3. The bulky ligands accelerate transmetalation, outcompeting the dehalogenation pathway[1][3].

Q2: My electron-deficient aminophenylboronic acid is degrading into the corresponding arene. How do I prevent protodeboronation?

  • Causality: Protodeboronation is the hydrolytic cleavage of the C-B bond. EWGs on the aniline ring withdraw electron density, making the ipso-carbon highly susceptible to protonation by water under basic conditions.

  • Solution: Eliminate water. Switch to anhydrous conditions using a fluoride source (e.g., CsF) to activate the boron. Alternatively, use a highly stable 1,8-diaminonaphthalene (dan)-protected boronic acid (4)[4]. If water is necessary for base solubility, use a biphasic system (2-MeTHF/water) with a mild inorganic base like K₃PO₄ instead of harsh bases like NaOH[1].

Q3: What is the optimal catalyst system for unprotected ortho-haloanilines?

  • Causality: Unprotected ortho-haloanilines suffer from severe steric hindrance. The proximity of the amine group to the oxidative addition site strongly favors the formation of a stable 5-membered palladacycle dead-end.

  • Solution: You must use a highly active, sterically demanding precatalyst. CataCXium A Pd G3 has been shown to be uniquely effective for these substrates (3)[3]. The bulky adamantyl groups on the ligand prevent the formation of the inactive palladacycle and force the desired cross-coupling geometry.

Quantitative Optimization Matrix

The following table summarizes validated reaction parameters for specific classes of electron-deficient anilines to serve as a starting point for your optimization:

Substrate ClassOptimal Catalyst SystemPreferred BaseSolvent SystemTypical YieldRef
Bromo-trifluoroanilines CataCXium A Pd G3 (1-5 mol%)Cs₂CO₃ or K₃PO₄2-MeTHF (Degassed)75-90%[1]
Unprotected ortho-Bromoanilines CataCXium A Pd G3 (5 mol%)K₃PO₄2-MeTHF80-95%[3]
Halogenated Aminopyrazoles XPhos Pd G2 + XPhosK₂CO₃EtOH / H₂O85%[2]
dan-Protected Arylboronic Acids Pd-PEPPSI-IPr (2 mol%)KOt-BuToluene>80%[4]

Standardized Experimental Protocol

Self-Validating Suzuki Coupling of Electron-Deficient Haloanilines

This protocol utilizes CataCXium A Pd G3 to overcome amine-coordination dead-ends. It includes built-in analytical checkpoints to ensure reaction integrity and allow for real-time course correction.

Step 1: Reagent Preparation & Inertion

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the electron-deficient bromoaniline (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add CataCXium A Pd G3 (3 mol%).

    • Causality: This specific generation 3 precatalyst rapidly activates to Pd(0) under mild conditions without requiring harsh reduction, preventing initial catalyst death before the catalytic cycle begins.

  • Seal the flask with a septum. Evacuate and backfill with ultra-high-purity Argon (3 cycles).

Step 2: Solvent Addition & Initiation 4. Add anhydrous, rigorously degassed 2-MeTHF (to reach a 0.3 M concentration) via a syringe.

  • Causality: 2-MeTHF provides excellent solubility for the organic components while maintaining a distinct phase boundary if water is generated, protecting the boronic acid.

  • Heat the reaction mixture to 70 °C under vigorous stirring (800 rpm) to ensure adequate mass transfer of the heterogeneous base.

Step 3: In-Process Control (IPC) & Self-Validation 6. After 2 hours, withdraw a 10 µL aliquot via a degassed syringe, dilute in MeCN, and analyze via LC-MS.

  • Validation A (Ideal): >50% conversion to the desired product mass. Action: Continue heating for 12 hours.

  • Validation B (Protodeboronation detected): Starting haloaniline remains, but the boronic acid mass is completely absent. Action: Cool to room temperature, spike in an additional 0.5 equiv of boronic acid, and verify the argon seal integrity.

  • Validation C (Dehalogenation detected): Haloaniline is converting to the reduced arene (M-Br+H). Action: Abort. Restart using a less polar solvent (e.g., Toluene) and ensure the absolute absence of trace alcoholic solvents.

Step 4: Workup & Isolation 7. Cool the reaction to room temperature. Add N-acetylcysteine (10 mol%) and stir for 30 minutes.

  • Causality:N-acetylcysteine acts as a highly effective scavenger for residual palladium, preventing heavy metal contamination during isolation.

  • Filter the mixture through a pad of Celite, eluting with EtOAc.

  • Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo for chromatographic purification.

References

  • Benchchem. "Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines". 1

  • ACS Catalysis. "Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids". 4

  • RSC Advances. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters". 3

  • ResearchGate. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction". 2

Sources

Technical Support Center: Preventing Deiodination in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting palladium-catalyzed reactions. This resource is designed for researchers, scientists, and professionals in drug development who encounter the common and often frustrating side reaction of deiodination. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to minimize or eliminate this unwanted byproduct, thereby improving your reaction yields and product purity.

This guide is structured to address your needs from a foundational understanding to specific, hands-on troubleshooting. We will delve into the mechanisms of deiodination, explore the critical factors that influence its occurrence, and provide detailed experimental procedures to help you overcome this synthetic challenge.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding deiodination in palladium-catalyzed cross-coupling reactions.

Q1: What is deiodination and why is it a problem?

A1: Deiodination, also known as hydrodeiodination or protodeiodination, is a side reaction where an aryl or vinyl iodide starting material is reduced, and the iodine atom is replaced by a hydrogen atom.[1] This leads to the formation of a byproduct that lacks the intended functional group from the coupling partner, ultimately lowering the yield of the desired cross-coupled product.[1]

Q2: What is the primary mechanism behind deiodination?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can be generated through several pathways, including the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[1][2] The Pd-H species can then react with the aryl-palladium-iodide intermediate (Ar-Pd-I) in a process called reductive elimination to produce the deiodinated arene (Ar-H) and regenerate the palladium catalyst.[1]

Q3: Are certain types of aryl iodides more prone to deiodination?

A3: Yes, the electronic nature of the aryl iodide plays a significant role. Electron-deficient aryl iodides are generally more susceptible to deiodination.[1] Additionally, N-heterocyclic iodides, such as those based on pyridine, indole, and pyrazole, are particularly prone to this side reaction.[1] The nitrogen atom in these heterocycles can sometimes coordinate to the palladium catalyst, influencing the reaction pathway.[1]

Q4: How does the choice of halogen (I, Br, Cl) affect the likelihood of deiodination?

A4: The propensity for dehalogenation generally follows the order of C-X bond strength and reactivity: I > Br > Cl.[1] Aryl iodides have the weakest carbon-iodine bond, making them the most reactive towards oxidative addition to the palladium(0) catalyst, which is the first step in most cross-coupling reactions.[3][4] However, this high reactivity also makes them more susceptible to the competing deiodination pathway.[1][5] While aryl chlorides are the least reactive, they can be a better choice to avoid dehalogenation, though they may require more active catalyst systems.[4][5]

Troubleshooting Guides: Minimizing Deiodination in Practice

When significant deiodination is observed, a systematic approach to troubleshooting is essential. This section provides detailed guidance on key reaction parameters that can be adjusted to favor the desired cross-coupling pathway.

The Critical Role of the Base

The choice of base is arguably one of the most critical factors in controlling deiodination. Strong bases, particularly those with β-hydrogens like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu), can be significant sources of palladium-hydride species, which directly lead to hydrodehalogenation.[3][5]

Troubleshooting Steps:

  • Issue: High levels of deiodination observed with strong alkoxide bases.

  • Solution: Switch to a weaker, non-nucleophilic inorganic base.[5]

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][5] These bases are less prone to acting as hydride donors.[5]

Ligand Selection: Steric and Electronic Effects

The ligand bound to the palladium center profoundly influences the relative rates of the desired cross-coupling versus the undesired deiodination.[5] The steric bulk and electron-donating ability of the ligand are key properties to consider.

Troubleshooting Steps:

  • Issue: Standard phosphine ligands like triphenylphosphine (PPh₃) are leading to significant deiodination.

  • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr).[1] These ligands can promote the desired reductive elimination of the cross-coupled product over the deiodination pathway.

The Influence of Solvent

The solvent can act as a hydride source, directly contributing to the formation of Pd-H species and subsequent deiodination.[5][6] Protic solvents are often implicated in this side reaction.

Troubleshooting Steps:

  • Issue: Deiodination is prevalent when using protic solvents like alcohols.

  • Solution: Switch to aprotic solvents.

    • Recommended Solvents: 1,4-Dioxane, tetrahydrofuran (THF), or toluene are generally preferred as they are less likely to act as hydride donors.[1]

Reaction Temperature and Time

High temperatures and prolonged reaction times can exacerbate deiodination.[5] Optimizing these parameters is crucial for minimizing the formation of this byproduct.

Troubleshooting Steps:

  • Issue: Increased deiodination is observed with longer reaction times or at elevated temperatures.

  • Solution: Carefully monitor the reaction progress and aim for the lowest possible temperature that still allows for a reasonable reaction rate.

    • Methodology: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor the formation of both the desired product and the deiodinated byproduct over time using techniques like TLC, GC-MS, or LC-MS. This will help identify the optimal conditions to maximize the yield of the desired product while minimizing the side reaction. While higher temperatures can increase reaction rates, they can also promote catalyst degradation and side reactions.[7]

The Use of Additives

In some cases, the addition of certain salts can help suppress deiodination, although the exact mechanisms are not always fully understood.[5]

Troubleshooting Strategy:

  • Issue: Deiodination persists even after optimizing base, ligand, solvent, and temperature.

  • Potential Solution: Consider the addition of bromide salts.

    • Rationale: The presence of bromide ions can sometimes inhibit the deiodination pathway.[5] This may be due to competitive binding to the palladium center or other effects on the catalytic cycle.

A Visual Guide to Troubleshooting Deiodination

Deiodination_Troubleshooting Start High Deiodination Observed Base Optimize Base Start->Base Is a strong alkoxide base used? Ligand Select Appropriate Ligand Base->Ligand Using weaker inorganic base (K2CO3, Cs2CO3, K3PO4) Success Deiodination Minimized Base->Success Problem Solved Solvent Change Solvent Ligand->Solvent Using bulky, electron-rich ligand (SPhos, XPhos, NHC) Ligand->Success Problem Solved Temp Adjust Temperature/Time Solvent->Temp Using aprotic solvent (Dioxane, THF, Toluene) Solvent->Success Problem Solved Additives Consider Additives Temp->Additives Using lowest effective temperature Temp->Success Problem Solved Additives->Success Addition of bromide salts

Caption: A systematic workflow for troubleshooting and minimizing deiodination.

Experimental Protocols

Here we provide detailed, step-by-step protocols for representative palladium-catalyzed reactions, highlighting conditions that are known to either promote or suppress deiodination.

Protocol 1: Suzuki-Miyaura Coupling Prone to Deiodination

This protocol uses conditions that are known to favor the undesired deiodination side reaction.

Materials:

  • 4-Iodoanisole (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Sodium ethoxide (NaOEt) (2 mmol)

  • Anhydrous Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add 4-iodoanisole, phenylboronic acid, and sodium ethoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous ethanol, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS, observing for the formation of both the desired biaryl product and the deiodinated anisole.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol employs optimized conditions to suppress the deiodination side reaction.

Materials:

  • 4-Iodoanisole (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol)

  • SPhos (0.03 mmol)

  • Potassium phosphate (K₃PO₄) (2 mmol)

  • Anhydrous Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the 4-iodoanisole, phenylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. This setup is expected to show a significantly higher ratio of the desired product to the deiodinated byproduct compared to Protocol 1.[1]

Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle of a generic cross-coupling reaction and the point at which the deiodination pathway diverges.

Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-I(L2) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-R(L2) OxAdd->Transmetal Transmetalation (R-B(OH)2) PdH_Species H-Pd(II)-I(L2) OxAdd->PdH_Species Reaction with Pd-H source RedElim Desired Product (Ar-R) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regeneration PdH_Source Hydride Source (Base, Solvent, H2O) Deiodination Deiodinated Product (Ar-H) PdH_Species->Deiodination Reductive Elimination Deiodination->Pd0 Regeneration

Sources

Technical Support Center: Optimizing Catalyst Loading for 3,5-dichloro-4-iodoaniline Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 3,5-dichloro-4-iodoaniline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this challenging substrate. The steric hindrance from the two ortho-chloro substituents and the electronic properties of the aniline moiety make catalyst selection and loading a critical parameter for success. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during your experiments. Each issue is followed by an analysis of potential causes and actionable solutions grounded in catalytic principles.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

Low or no product yield is a frequent challenge, particularly with sterically demanding and electronically deactivated substrates like 3,5-dichloro-4-iodoaniline. The root cause often lies in the efficiency of the catalytic cycle.

Possible Causes & Step-by-Step Solutions:

  • Inactive or Inefficiently Generated Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it's not forming correctly from your palladium source (precatalyst), the reaction will not proceed.

    • Expert Insight: Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require in situ reduction to Pd(0), which can be inefficient and lead to the formation of inactive palladium black. Modern, well-defined palladacycle precatalysts (e.g., G3 or G4-type) are designed to generate the active L-Pd(0) species cleanly and quantitatively upon reaction with a base or other activators.[1]

    • Solution: Switch from a simple palladium salt to a modern precatalyst that incorporates a bulky, electron-rich phosphine ligand (e.g., XPhos Pd G3, SPhos Pd G4). These are often more robust and provide more reproducible results.[2]

  • Inappropriate Ligand Choice: The ligand is not merely a spectator; it dictates the stability and reactivity of the palladium center. For a substrate like 3,5-dichloro-4-iodoaniline, which is both sterically hindered and electron-deficient, the ligand's role is paramount.

    • Expert Insight: The oxidative addition of the aryl iodide to the Pd(0) center is a critical step. Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are highly effective because they stabilize the electron-rich Pd(0) center and promote the challenging oxidative addition step with hindered aryl halides.[3][4][5] For C-N couplings, these ligands also facilitate the reductive elimination step.

    • Solution: Screen a small panel of bulky biaryl phosphine ligands. For Suzuki-Miyaura couplings, consider SPhos or XPhos. For Buchwald-Hartwig aminations, ligands like BrettPhos (for primary amines) or RuPhos (for secondary amines) are excellent starting points.[1]

  • Incorrect Base Selection or Strength: The base plays a crucial role, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[6][7]

    • Expert Insight: An overly strong base can cause substrate or product degradation, while a base that is too weak will result in a sluggish or stalled reaction. The choice of base is highly dependent on the specific coupling partners and solvent.

    • Solution: For Suzuki couplings with this substrate, inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective as they have good solubility in common solvent systems (like dioxane/water) and are strong enough to facilitate transmetalation without causing significant side reactions.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard, but weaker carbonate or phosphate bases may be necessary if your molecule has base-sensitive functional groups.[7]

Q2: I'm observing significant side product formation, mainly hydrodehalogenation (loss of iodine) and/or homocoupling of my starting material. How can I minimize these pathways?

The formation of byproducts indicates that the catalytic cycle is being diverted into unproductive pathways. Optimizing catalyst loading and reaction conditions is key to improving selectivity.

Possible Causes & Step-by-Step Solutions:

  • High Local Catalyst Concentration or Overly High Loading: While seemingly counterintuitive, using too much catalyst can sometimes be detrimental. High concentrations of active Pd(0) can promote side reactions like homocoupling.

    • Expert Insight: The goal is to maintain a low, steady concentration of the active catalyst to ensure that the desired cross-coupling pathway outcompetes side reactions.

    • Solution: Systematically decrease the catalyst loading. Start from a higher loading (e.g., 2 mol %) and incrementally reduce it (e.g., to 1 mol %, 0.5 mol %, 0.1 mol %). Often, an optimal loading exists that maximizes yield while minimizing byproducts.[8][9]

  • Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose, forming palladium black, which can promote hydrodehalogenation.

    • Expert Insight: The choice of ligand significantly impacts the thermal stability of the catalyst. Bulky phosphine ligands form more stable complexes that are less prone to decomposition at the temperatures required for coupling hindered substrates.

    • Solution:

      • Lower the Temperature: Screen the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if byproduct formation decreases. This may require a longer reaction time.

      • Use a More Stable Catalyst System: Employ a robust precatalyst/ligand combination known for its thermal stability.

  • Incorrect Ligand-to-Palladium Ratio: When generating the catalyst in situ from a palladium source and a separate ligand, the ratio is critical. Excess ligand can sometimes inhibit the reaction, while insufficient ligand can lead to catalyst decomposition.

    • Expert Insight: For monodentate phosphine ligands, a ligand-to-palladium ratio of 1.2:1 to 2:1 is a common starting point. This ensures that the majority of the palladium is coordinated, preventing aggregation and decomposition.[10]

    • Solution: If you are not using a precatalyst, perform a small screen of the L:Pd ratio (e.g., 1.1:1, 1.5:1, 2:1) to find the optimal balance for your specific reaction.

Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst loading when developing a new coupling reaction with 3,5-dichloro-4-iodoaniline?

For a new reaction with a challenging substrate, it is prudent to start with conditions that favor success, which can then be optimized for efficiency.

  • Initial Recommendation: For an initial screening experiment, a catalyst loading of 1-2 mol % is a robust starting point.[1] This is typically high enough to ensure a reasonable reaction rate and provide a clear indication of whether the chosen catalyst system is viable, without being excessively wasteful. Once a "hit" is identified, the loading can be systematically lowered to find the optimal level.[9]

Q2: Why are bulky, electron-rich phosphine ligands so critical for this specific substrate?

The molecular structure of 3,5-dichloro-4-iodoaniline presents two distinct challenges that are directly addressed by modern ligand design:

  • Steric Hindrance: The two chlorine atoms flanking the iodine create significant steric bulk around the reaction center. A bulky ligand on the palladium atom is necessary to facilitate the oxidative addition step and to promote the final, bond-forming reductive elimination.[4]

  • Electronic Effects: The aniline group is an electron-donating group, while the chlorine atoms are electron-withdrawing. Electron-rich phosphine ligands increase the electron density on the palladium(0) center, which promotes the oxidative addition of the C-I bond, a key step in the catalytic cycle.[6][11]

Q3: What are the pros and cons of using a precatalyst versus generating the active catalyst in situ?

The choice between a precatalyst and an in situ approach often depends on the goals of the experiment (e.g., reproducibility, cost, screening speed).

ApproachProsCons
Precatalyst High Reproducibility: Provides a well-defined, stoichiometric ratio of ligand to palladium.[1] Efficiency: Designed for clean, rapid generation of the active Pd(0) species. Air-Stable: Many modern precatalysts are solids that are easy to handle.[12]Higher Initial Cost: Can be more expensive per mole than basic palladium salts and ligands.
In Situ Generation Flexibility: Allows for rapid screening of different ligand-to-metal ratios. Lower Component Cost: Palladium salts (e.g., Pd(OAc)₂) and ligands are often cheaper individually.Lower Reproducibility: Prone to variability from incomplete reduction of Pd(II) or formation of inactive species.[10] More Complex Setup: Requires careful handling and exclusion of oxygen.
Q4: How can I monitor the reaction to optimize catalyst loading effectively?

Reaction monitoring provides crucial data for making informed decisions about optimization.

  • Offline Monitoring: The most common method involves taking small aliquots from the reaction mixture at set time points (e.g., 1h, 4h, 12h, 24h). These aliquots are quenched and then analyzed by techniques like LC-MS, GC-MS, or ¹H NMR (using an internal standard for quantification). This allows you to create a time-course profile of the reaction progress.[13]

  • In Situ Monitoring: For more advanced process development, in situ analytical techniques like ReactIR (FTIR) or specialized NMR methods can provide real-time data on the consumption of starting materials and formation of products without disturbing the reaction.[14][15] This high-density data is invaluable for detailed kinetic analysis and optimization.

Q5: For a successful reaction, how do I approach reducing catalyst loading for a large-scale synthesis?

Reducing catalyst loading is critical for making a synthesis cost-effective and environmentally friendly on an industrial scale.

  • Systematic Reduction: Once the optimal ligand, base, and solvent are identified, perform the reaction with progressively lower catalyst loadings (e.g., 1 mol%, 0.5%, 0.1%, 0.05%). Monitor the reaction to determine the point at which the reaction time becomes unacceptably long or the yield begins to drop.[16]

  • Re-optimize Other Parameters: A lower catalyst loading may require slight adjustments to other parameters. For example, a slight increase in temperature or a higher reaction concentration might be needed to maintain a good reaction rate at a lower loading.

  • Consider a Design of Experiments (DoE) Approach: For complex optimizations, a statistical DoE approach can efficiently screen multiple variables (catalyst loading, temperature, concentration) simultaneously to identify the true optimum conditions and any interactions between factors.[9][17]

Visualizations & Data
Catalyst System Screening Parameters

The table below provides rational starting points for screening different cross-coupling reactions with 3,5-dichloro-4-iodoaniline.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Precatalyst XPhos Pd G3, SPhos Pd G4BrettPhos Pd G3, RuPhos Pd G4
Catalyst Loading 1-2 mol %1-2 mol %
Ligand XPhos, SPhos, RuPhosBrettPhos, RuPhos, tBuXPhos
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, LHMDS, K₃PO₄
Solvent 1,4-Dioxane/H₂O, 2-MeTHF, TolueneToluene, 1,4-Dioxane, t-BuOH
Temperature 80-110 °C90-110 °C
Experimental Workflow for Catalyst Loading Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Validation A Define Substrates: 3,5-dichloro-4-iodoaniline + Coupling Partner B Select 2-3 Catalyst Systems (e.g., XPhos, SPhos, RuPhos) Loading: 2 mol% A->B C Run Small-Scale Parallel Reactions (Vary Ligand, Base, Solvent) B->C D Analyze Yield & Purity (LC-MS/NMR) Identify 'Hit' Conditions C->D E Select Best Catalyst System from Phase 1 D->E Proceed with best condition F Systematically Vary Catalyst Loading (2%, 1%, 0.5%, 0.1%) E->F G Monitor Reaction Kinetics (Time-course analysis) F->G H Identify Lowest Loading with Acceptable Yield & Time G->H I Confirm Optimized Conditions on a Larger Scale H->I Validate optimal loading J Final Protocol Established I->J

Caption: A systematic workflow for optimizing catalyst loading.

Generalized Catalytic Cycle for Cross-Coupling

CatCycle pd0 L-Pd(0) (Active Catalyst) pd2_oa L-Pd(II)(Ar)(I) pd0->pd2_oa Oxidative Addition (+ Ar-I) pd2_tm L-Pd(II)(Ar)(R) pd2_oa->pd2_tm Transmetalation (+ R-M) pd2_tm->pd0 Reductive Elimination product Product (Ar-R) pd2_tm->product

Caption: Key steps in a palladium-catalyzed cross-coupling cycle.

References
  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • ResearchGate. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • ResearchGate. (2025). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025).
  • BenchChem.
  • Optimising a Buchwald-Hartwig amin
  • Oxford Academic. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy.
  • BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling.
  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
  • Charnwood Discovery.
  • PMC. (2024).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • PMC. (2025). Application of statistical design of experiment to identify key factors in cross coupling reactions.
  • Chemistry LibreTexts. (2023).
  • STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. (2008).
  • Cross-Coupling Reactions Guide.
  • DSpace@MIT.

Sources

Technical Support Center: Solubility Optimization for 3,5-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-DCI-001 Subject: Troubleshooting Dissolution and Stability in Dimethyl Sulfoxide (DMSO) Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Compound Profile

User Issue: Researchers frequently report "cloudiness," "micro-precipitation," or "incomplete dissolution" when preparing stock solutions of 3,5-dichloro-4-iodoaniline (CAS: 155403-05-7) in DMSO, particularly at concentrations >50 mM.

Root Cause Analysis: While aniline derivatives are generally soluble in polar aprotic solvents like DMSO, 3,5-dichloro-4-iodoaniline presents a unique challenge due to Halogen Bonding .[1] The iodine atom at the para position, flanked by two chlorine atoms, creates a "sigma-hole," enhancing intermolecular halogen bonding in the crystal lattice.[1] This results in a relatively high melting point (~143-145°C) for a small molecule, indicating a stable crystal structure that resists solvation [1].[1]

Physicochemical Snapshot
PropertyValueImplication for Solubility
Molecular Formula C₆H₄Cl₂INPlanar aromatic system prone to stacking.[1]
Molecular Weight 287.91 g/mol Small molecule, should be soluble.[1]
Melting Point 143-145°C [1]High lattice energy requires energy input (heat/sonication) to break.[1]
LogP (Predicted) ~3.5 - 4.0Highly lipophilic; water intolerance is high.[1]
pKa (Aniline) ~2.0 - 3.0 (Est.)[1]Weak base; unlikely to be protonated in neutral DMSO.[1]

Troubleshooting Guide (Q&A Format)

Q1: "I added the solid to DMSO, but it looks hazy/cloudy. Is it impure?"

Diagnosis: This is likely Water-Induced Aggregation , not impurity.[1] Technical Explanation: DMSO is hygroscopic.[1] If your DMSO has absorbed atmospheric moisture (>0.5% water), the solubility of highly lipophilic compounds like 3,5-dichloro-4-iodoaniline drops exponentially.[1] The "haze" is often nano-aggregates of the compound refusing to solvate in the "wet" DMSO. Solution:

  • Use anhydrous DMSO (stored over molecular sieves).[1]

  • If the solution is already made, warm it to 40°C and vortex. If it clears, it was a kinetic solubility issue.

Q2: "The solution turned dark brown overnight. Is it still usable?"

Diagnosis: Oxidative Degradation .[1] Technical Explanation: Anilines are electron-rich and prone to oxidation, forming azo compounds or quinone-imines, which are highly colored.[1] Iodine-carbon bonds can also be photolabile.[1] Solution:

  • Discard dark brown solutions if quantitative accuracy is required.[1]

  • Prevention: Store stocks in amber vials, under inert gas (Argon/Nitrogen), at -20°C. Avoid repeated freeze-thaw cycles.

Q3: "It dissolved in DMSO, but crashed out when I diluted it into my assay buffer."

Diagnosis: Kinetic Solubility Limit Breach . Technical Explanation: You hit the "crash point." The compound is soluble in DMSO but insoluble in water. When you dilute DMSO into an aqueous buffer, the solvent power drops instantly.[1] If the final concentration exceeds the thermodynamic aqueous solubility (likely <50 µM), precipitation occurs.[1] Solution:

  • Reduce the final concentration.

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform a serial dilution in DMSO first, then a final step into buffer.[1]

  • Add Surfactant: Include 0.05% Tween-20 or Triton X-100 in the assay buffer to stabilize the colloid.[1]

Standard Operating Procedure (SOP): Dissolution Protocol

Objective: Prepare a stable 100 mM Stock Solution.

Materials:

  • 3,5-dichloro-4-iodoaniline (>95% purity)[1]

  • Anhydrous DMSO (Grade: ACS Spectrophotometric or better)[1]

  • Amber borosilicate glass vial (2 mL or 4 mL)

  • Ultrasonic bath[1]

  • Vortex mixer[1]

Protocol:

  • Weighing: Weigh 28.8 mg of 3,5-dichloro-4-iodoaniline into the amber vial.

    • Note: Do not use plastic microfuge tubes for long-term storage; DMSO can leach plasticizers which interfere with assays.[1]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical: Add solvent after the solid to prevent powder from sticking to the upper walls.

  • Initial Mixing: Vortex vigorously for 30 seconds.

    • Observation: You may see floating crystals.[1] This is normal.

  • Energy Input: Sonicate in a water bath at room temperature to 40°C for 5-10 minutes.

    • Why: Sonication breaks the crystal lattice (cavitation energy) and accelerates the dissolution of the halogen-bonded solid.

  • Visual Inspection: Hold the vial up to a light source. The solution should be clear and colorless to pale yellow .[1]

    • Fail State: If particulates remain, heat gently to 50°C using a heating block, then vortex again.[1]

  • Storage: Flush the headspace with Nitrogen/Argon, cap tightly, and store at -20°C .

Visual Troubleshooting Logic

The following flowchart illustrates the decision-making process for resolving solubility issues.

SolubilityTroubleshooting Start Start: Compound + DMSO CheckVisual Visual Inspection Start->CheckVisual IsClear Is Solution Clear? CheckVisual->IsClear Cloudy Cloudy / Precipitate IsClear->Cloudy No Yes Yes IsClear->Yes Yes Success Success: Store at -20°C ActionSonicate Action: Sonicate (40°C, 10 min) Cloudy->ActionSonicate CheckWater Check DMSO Water Content Cloudy->CheckWater If sonication fails ActionSonicate->CheckVisual IsDry Is DMSO Anhydrous? CheckWater->IsDry ReplaceDMSO Action: Use Fresh Anhydrous DMSO IsDry->ReplaceDMSO No CheckConc Check Concentration IsDry->CheckConc Yes ReplaceDMSO->Start IsHighConc >100 mM? CheckConc->IsHighConc Dilute Action: Dilute to <50 mM IsHighConc->Dilute Yes CheckColor Check Color IsHighConc->CheckColor No Dilute->ActionSonicate IsDark Dark Brown/Black? CheckColor->IsDark Discard Discard (Oxidation) IsDark->Discard Yes Filter Action: Filter (0.2 µm PTFE) IsDark->Filter No (Just particulate) Filter->Success Yes->Success

Caption: Logic flow for diagnosing and resolving solubility issues with 3,5-dichloro-4-iodoaniline in DMSO.

References

  • PubChem. (2025).[1] 3,5-Dichloro-4-iodoaniline Compound Summary. National Library of Medicine.[1] Retrieved March 2, 2026, from [Link][1]

  • Tetko, I. V., et al. (2013).[1] Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling. Retrieved March 2, 2026, from [Link][1]

  • Gaylord Chemical. (n.d.).[1][2] DMSO Solubility Data Bulletin 102. Retrieved March 2, 2026, from [Link][1]

Sources

Catalysis Tech Support Center: Minimizing Homocoupling in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In Sonogashira cross-coupling, the appearance of a blue or green hue in your reaction mixture is a distress signal. It indicates the oxidation of the Copper(I) co-catalyst to Copper(II), a process that invariably leads to the oxidative homocoupling of your terminal alkyne (Glaser or Hay coupling).

This side reaction is not merely a yield loss; it consumes your alkyne, complicates purification (as the diyne byproduct often co-elutes with the product), and can poison the Palladium cycle. This guide provides a mechanistic breakdown and three validated protocols to eliminate this pathway.

Module 1: The Root Cause (Mechanism)

To solve the problem, we must understand the "Oxygen/Copper Nexus." The Sonogashira reaction relies on the synergy between two catalytic cycles: the Palladium cycle (cross-coupling) and the Copper cycle (transmetallation).

The Failure Mode: When Oxygen (


) enters the system, it hijacks the Copper cycle. Instead of transferring the acetylide to Palladium, the oxidized Cu(II) species promotes the dimerization of the alkyne.
Mechanistic Pathway Diagram

Sonogashira_Homocoupling_Nexus cluster_Pd Palladium Cycle (Desired) cluster_Cu Copper Cycle (The Nexus) Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Prod Cross-Coupled Product (Ar-C≡C-R) TransMet->Prod Reductive Elimination Prod->Pd0 CuI Cu(I) Salt CuAcetylide Cu(I)-Acetylide (R-C≡C-Cu) CuI->CuAcetylide CuAcetylide->TransMet Desired Path CuII Cu(II) Species (OXIDIZED) CuAcetylide->CuII Hijacked by O2 Glaser Homocoupling Product (R-C≡C-C≡C-R) CuII->Glaser Glaser Coupling Alkyne Terminal Alkyne (H-C≡C-R) Alkyne->CuAcetylide Base Oxygen Oxygen (O2) (The Culprit) Oxygen->CuII Oxidation

Figure 1: The "Nexus" where Oxygen hijacks the Copper intermediate, diverting it from the productive Palladium cycle toward the destructive Homocoupling pathway.

Module 2: Troubleshooting Workflow

Use this decision matrix to diagnose the specific cause of homocoupling in your setup.

SymptomProbable CauseCorrective Action
Reaction turns Green/Blue Oxidation of Cu(I) to Cu(II) by atmospheric

.
Stop. The inert atmosphere is compromised. See Protocol A (Degassing).
Reaction is Black/Precipitate Pd decomposition ("Pd Black"). Often caused by excessive heating or poor ligand stabilization.Switch to a more robust ligand (e.g., XPhos) or lower temperature.
High Alkyne Consumption, Low Yield Fast homocoupling relative to cross-coupling (Kinetic issue).The alkyne is reacting with itself faster than with the Ar-Pd-X species. See Protocol C (Slow Addition).
Substrate is an Aryl Chloride Slow oxidative addition allows Cu-acetylide to build up and dimerize.Use a specialized ligand (e.g., SPhos, XPhos) to accelerate the Pd cycle or switch to Aryl Iodide.

Module 3: Advanced Protocols

Do not rely on simple "sparging" (bubbling gas) if you are observing homocoupling. Use these validated protocols.

Protocol A: The "Freeze-Pump-Thaw" (Gold Standard for Degassing)

Use this when absolute exclusion of oxygen is required.

  • Setup: Place your solvent or reaction mixture (minus catalyst) in a Schlenk flask or heavy-walled tube. Connect to a high-vacuum manifold.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely frozen solid.
    
  • Pump: Open the flask to high vacuum ( < 0.1 mmHg) for 5–10 minutes. This removes gas from the headspace.

  • Thaw: Close the flask. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve from the liquid as it melts.
    
  • Repeat: Cycle through steps 2–4 at least three times .

  • Backfill: After the final thaw, backfill with high-purity Argon.

Protocol B: The Reductive Atmosphere (Chemical Suppression)

Based on the method by Elangovan et al. (2003), this uses Hydrogen to chemically reduce trace


 and keep Copper in the +1 state.
  • Applicability: Robust substrates (avoid if reducible groups like nitro/alkene are present).

  • Method:

    • Prepare the reaction vessel with reagents.

    • Instead of pure Nitrogen/Argon, use a balloon containing a mixture of

      
       and 
      
      
      
      (or pure
      
      
      if safety permits and scale is small).
    • The presence of

      
       acts to reduce any transient Cu(II) back to Cu(I) and scavenge trace oxygen, significantly suppressing the Glaser product [1].
      
Protocol C: Kinetic Control (Slow Addition)

If the alkyne is precious or the aryl halide is sluggish, keep the alkyne concentration low.

  • Catalyst Pot: Charge the flask with Aryl Halide, Pd catalyst, CuI, Base, and Solvent. Heat to reaction temperature.[1][2]

  • Syringe Load: Dissolve the Terminal Alkyne in a small volume of degassed solvent in a separate syringe.

  • Infusion: Using a syringe pump, add the alkyne solution slowly over 2–4 hours .

    • Why this works: By keeping [Alkyne] low, the rate of the bimolecular homocoupling reaction (Rate

      
      ) drops significantly more than the rate of the cross-coupling reaction.
      
Protocol D: Copper-Free Sonogashira

The ultimate solution: Remove the copper entirely.[3]

  • Requirement: You must use an amine-free system or specialized ligands to facilitate the reaction without the "Copper effect."

  • Recommended System (Gelman/Buchwald):

    • Catalyst:

      
       (1-3 mol%)
      
    • Ligand: XPhos (2-6 mol%)

    • Base:

      
       (2.5 equiv)
      
    • Solvent: Acetonitrile or Toluene

    • Conditions: 80°C [2].

    • Note: Without Copper, the formation of the acetylide is slower, but homocoupling is mechanistically impossible via the Glaser pathway.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Ascorbic Acid (Vitamin C) to prevent the reaction turning green? A: While ascorbate is a reducing agent used in "Click" chemistry (CuAAC) to maintain Cu(I), it is not recommended for standard Sonogashira couplings. Ascorbic acid is acidic and can protonate the reactive intermediates or interfere with the base required for the reaction. The "Reductive Atmosphere" (Protocol B) is the preferred method for chemical reduction in this context.

Q: Why does my reaction work fine with Aryl Iodides but turns green with Aryl Bromides? A: This is a kinetic issue. Aryl Iodides undergo Oxidative Addition to Palladium very fast. This pulls the Cu-acetylide into the Pd cycle quickly. Aryl Bromides react slower, leaving the Cu-acetylide "waiting" in solution longer, giving it more time to encounter Oxygen and dimerize.

  • Fix: Use a more active ligand (like t-Bu3P or XPhos) to speed up the Aryl Bromide activation.

Q: Is Nitrogen gas good enough, or do I need Argon? A: Argon is superior. It is heavier than air and forms a "blanket" over your reaction mixture. Nitrogen is lighter and diffuses away faster when the flask is opened. For sensitive Sonogashira couplings, always use Argon.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[4][2][5][6][7][8][9] Organic Letters, 5(11), 1841–1844. [Link]

  • Gelman, D., & Buchwald, S. L. (2003).[10] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

removing unreacted 3,5-dichloro-4-iodoaniline from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-35-DCI Status: Open Specialist: Senior Application Scientist[1]

The Chemist's Diagnostic: Why is this impurity persisting?

Before attempting removal, you must understand why 3,5-dichloro-4-iodoaniline (DCI) behaves differently than standard anilines. Standard purification logic often fails due to its specific electronic properties.[1]

The "Weak Base" Trap

Most researchers attempt to remove amines using a mild acid wash (10% Citric Acid or 1M Acetic Acid). This will fail for DCI.

  • Electronic Deactivation: The amine is flanked by two chlorine atoms (meta) and one iodine atom (para). These halogens are electron-withdrawing (Inductive effect:

    
    ).[1]
    
  • pKa Reality: While unsubstituted aniline has a conjugate acid pKa of ~4.6, the pKa of the conjugate acid of DCI is estimated to be < 2.0 .

  • Consequence: At pH 3-4 (citric/acetic acid), DCI remains largely unprotonated (neutral) and stays in your organic layer.[1] You must use a strong mineral acid (pH < 1) to force protonation.[1]

Solubility Profile
  • Lipophilicity: The three halogen atoms make the molecule highly lipophilic ("greasy"). It dissolves well in DCM, EtOAc, and Toluene.

  • Water Solubility: Negligible.[1][2] Even the hydrochloride salt can be sparingly soluble in cold water, potentially causing precipitation at the interface rather than clean dissolution.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest removal method for your specific reaction mixture.

purification_logic start START: Reaction Mixture contains DCI acid_sens Is your PRODUCT acid sensitive? start->acid_sens yes Method B: Chemical Scavenging (Solid Phase Extraction) acid_sens->yes Yes no Method A: Strong Acid Wash (Liquid-Liquid Extraction) acid_sens->no No end1 end1 yes->end1 scale Is the scale > 10 grams? no->scale scale->yes Yes scale->no No yes_cryst Method C: Recrystallization (Ethanol/Water) scale->yes_cryst no_chrom Method D: Flash Chromatography (Low polarity) scale->no_chrom

Figure 1: Triage workflow for selecting the appropriate purification strategy.

Technical Protocols

Method A: The "Nuclear" Acid Wash (For Acid-Stable Products)

Mechanism: Forces protonation using pH < 1, converting the lipophilic amine into a salt.

Reagents:

  • Hydrochloric Acid (2M or 3M).[1] Do not use 1M or weaker.

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

Step-by-Step:

  • Dissolution: Dissolve crude mixture in EtOAc (preferred over DCM to avoid emulsions).

  • First Wash: Add 3M HCl (1:1 volume ratio). Shake vigorously for at least 2 minutes.

    • Critical Observation: Check the interface.[1] If a white solid precipitates, this is the DCI-HCl salt.[1] It is not fully water-soluble.[1][2][3] Do not discard. Filter the biphasic mixture through a sintered glass funnel to remove this solid before separating layers.

  • Second Wash: Repeat with fresh 3M HCl.

  • Verification: Spot the organic layer on TLC.[1] If DCI persists (visualized by UV or Iodine stain), the partition coefficient is fighting you. Move to Method B .

Troubleshooting Table:

Symptom Cause Solution
Emulsion/Rag Layer DCI-HCl salt is precipitating at the interface. Filter the entire mixture through Celite or glass wool.[1]
Impurity Remains Acid was too weak (pH > 1). Increase HCl concentration to 3M or 4M.

| Product Loss | Product is also basic (e.g., pyridine, amine). | This method is unsuitable.[1] Switch to Chromatography. |

Method B: Solid-Phase Scavenging (Best for High-Value/Small Scale)

Mechanism: Covalent capture of the nucleophilic amine onto a polymer support.[1] Constraint: DCI is a weak nucleophile.[1] Standard scavenging times must be extended.

Recommended Resin: PS-Isocyanate (Polystyrene-supported Isocyanate) or PS-TsCl (Polystyrene-supported Tosyl Chloride).[1]

Protocol:

  • Stoichiometry: Calculate the mmols of unreacted DCI. Add 3.0 - 4.0 equivalents of PS-Isocyanate resin.[1] (Standard is 1.5 eq, but DCI reacts slowly).

  • Solvent: Dissolve crude in dry DCM or THF.

  • Catalysis: Add a catalytic amount of DIEA (Diisopropylethylamine) or Pyridine.[1] This acts as a proton shuttle and accelerates the reaction of the weak aniline with the isocyanate.

  • Incubation: Heat to 40-50°C and shake/stir for 4-12 hours. Room temperature scavenging will likely be incomplete.[1]

  • Filtration: Filter off the resin.[1] The DCI is now covalently bound to the beads.

scavenging_mech resin PS-N=C=O (Resin) complex Transition State resin->complex amine H2N-Ar-Cl2-I (Impurity) amine->complex product PS-NH-CO-NH-Ar-Cl2-I (Trapped on Bead) complex->product Heat + Base Catalysis

Figure 2: Scavenging mechanism.[1] Note that heat is required to overcome the low nucleophilicity of the halogenated aniline.

Method C: Flash Chromatography (Resolution Strategy)

Mechanism: Separation based on polarity.[1] Challenge: DCI is very non-polar (high Rf).

Optimization:

  • TLC Mobile Phase: Start with 100% Hexanes/Heptane. DCI will likely move.[1]

  • Strategy: DCI often elutes before many products.

  • Stain: DCI is UV active (254 nm).[1] It also stains strongly with Iodine.[1]

  • Additives: Do not add triethylamine to the eluent.[1] Adding 1% Acetic Acid to the mobile phase can sometimes sharpen the peak of the DCI by keeping it neutral, preventing tailing.

Frequently Asked Questions (FAQ)

Q: Can I use a diazonium salt workup? A: Technically, yes. You can treat the mixture with NaNO2/HCl to convert DCI to the diazonium salt, which is water-soluble (or can be reacted with hypophosphorous acid to deaminate).[1] However, this introduces reactive nitrosating agents that could destroy your product.[1] We do not recommend this for general troubleshooting unless the product is chemically inert to oxidation/nitrosation.[1]

Q: Why did my 10% Citric Acid wash fail? A: As detailed in the Diagnostic section, the pKa of DCI is too low. Citric acid (pH ~3-4) is not strong enough to protonate an aniline with three electron-withdrawing halogens.[1] You need pH < 1.[1]

Q: The DCI crystallized out of my reaction. Is it pure? A: DCI has high crystallinity.[1][2] If you see solids forming in a non-polar solvent (like hexanes) or upon cooling, it is likely the DCI. Filter it off and check the filtrate. This is often the easiest purification method: "Crash and Filter."

References

  • Solubility & Properties: Solubility of 3,5-dichloroaniline and analogs in organic solvents.[1][2] ResearchGate.[1][4]

  • Scavenging Reagents: Solid-Supported Reagents and Scavengers in Organic Synthesis.[1][5] Sopachem/Biotage Technical Guides.[1]

  • pKa & Electronic Effects: Acidity and Basicity of Substituted Anilines. ChemConnections.[1]

  • Synthesis Context: Synthesis of 3,5-dichloro-4-iodoaniline. Sigma-Aldrich Product & Safety Data.[1] [1]

Sources

purification of 3,5-dichloro-4-iodoaniline from tarry byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the isolation of 3,5-dichloro-4-iodoaniline .

The direct iodination of chlorinated anilines using reagents like Ag₂SO₄/I₂ or ICl is an efficient way to access valuable pharmaceutical building blocks[1]. However, this reaction is notoriously plagued by the formation of diiodinated species and oxidative polymeric tars[2]. This guide bypasses generic advice, providing field-proven, self-validating protocols and the mechanistic causality behind each troubleshooting step.

Mechanistic Causality: Why Tars Form

Before purifying the product, it is critical to understand the origin of the impurities. Anilines are highly susceptible to single-electron oxidation. Strong electrophilic iodinating agents not only drive the desired electrophilic aromatic substitution (EAS) but also act as single-electron oxidants. This generates aniline radical cations that rapidly polymerize into azo, azoxy, and polyaromatic "tars."

Pathway A 3,5-dichloroaniline (Starting Material) B Electrophilic Iodination (Ag2SO4 / I2) A->B F Single-Electron Oxidation A->F Competing Side Reaction C 3,5-dichloro-4-iodoaniline (Target Product) B->C Para-substitution D Over-Iodination C->D E Diiodo/Triiodo Byproducts (Heavy, Non-polar) D->E G Aniline Radical Cation F->G H Polymeric Tars (Azo/Azoxy/Polyaromatics) G->H Rapid Polymerization

Logical relationship between target iodination and oxidative tar formation.

Troubleshooting FAQs

Q: I attempted a standard acid-base extraction using 1M HCl to pull the aniline into the aqueous layer, but the product remained trapped in the organic tar. Why did this fail? A: Causality: Standard anilines have a pKa of ~4.6 and protonate easily in 1M HCl. However, 3,5-dichloro-4-iodoaniline is exceptionally electron-poor. The two strongly electron-withdrawing meta-chlorine atoms and the para-iodine atom drastically reduce the basicity of the amine (estimated pKa < 2.0). It will not form a stable, water-soluble hydrochloride salt in dilute acid. You must abandon acid-base extraction for this specific substrate and rely on physical separation methods (like steam distillation) instead.

Q: Why does my crude reaction mixture turn into a thick, black tar instead of a precipitating solid? A: Causality: The black color is a direct visual indicator of the polyaromatic tars described in the pathway above. Furthermore, polyiodination (e.g., forming 2,4-diiodo-3,5-dichloroaniline) creates heavy, lipophilic byproducts that act as a viscous matrix, preventing the mono-iodinated product from crystallizing.

Q: How can I efficiently separate the mono-iodinated product from the di-iodinated byproduct without running a massive silica column? A: Causality: Diiodinated anilines have significantly higher molecular weights and lower vapor pressures than mono-iodinated anilines. Steam distillation exploits this exact physical property. The mono-iodinated product is moderately steam-volatile, while the heavy di-iodinated byproducts and polymeric tars are completely non-volatile and remain in the distillation flask.

Quantitative Analytical Data

Use the following parameters to validate the identity and purity of your fractions during the purification workflow.

PropertyValueSource & Implication for Purification
Appearance Brown solidPure crystals are light tan/brown[1]. Dark black indicates residual tar.
Melting Point 143 °CUse as a primary validation metric post-crystallization[1].
Mass Spectrum (m/z) 287 (M+), 160, 133Confirms mono-iodination[1]. Look for m/z 413 to detect diiodo impurities.
¹H NMR (CDCl₃) δ 6.68 (s, 2H), 3.76 (br s, 2H)Confirms symmetrical para-substitution[1].
Estimated pKa < 2.0Explains the failure of standard aqueous acid extractions.

Validated Purification Workflow

This self-validating protocol utilizes a three-stage approach: chemical quenching, physical phase separation (steam distillation), and thermodynamic purification (crystallization).

Workflow Crude Crude Reaction Mixture (Product + Tars + I2) Quench Na2S2O3 Quench (Reduces unreacted I2) Crude->Quench Filtration Celite/Charcoal Filtration (Adsorbs polar tars) Quench->Filtration Distillation Steam Distillation (Vaporizes target) Filtration->Distillation Residue Pot Residue (Diiodo + Heavy Tars) Distillation->Residue Non-volatile fraction Crystallization Recrystallization (EtOH/H2O) Distillation->Crystallization Volatile distillate Pure Pure 3,5-dichloro-4-iodoaniline Crystallization->Pure >98% Purity

Step-by-step purification workflow for isolating 3,5-dichloro-4-iodoaniline.

Protocol A: Pre-treatment & Decolorization

Purpose: To remove active oxidants and bulk polymeric waste before thermal stress.

  • Dilute the crude reaction mixture with ethyl acetate (10 mL per gram of crude).

  • Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the distinct purple/red iodine color completely dissipates. Self-validation: The organic layer will shift from dark purple/black to a murky brown.

  • Add activated charcoal (Norit, 10% w/w relative to crude mass) to the organic phase and stir at room temperature for 30 minutes.

  • Filter the suspension through a tightly packed pad of Celite, washing the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield a semi-solid, tarry crude residue.

Protocol B: Steam Distillation (The Core Separation Step)

Purpose: To exploit volatility differences, leaving diiodinated species and tars behind.

  • Transfer the crude residue to a round-bottom flask equipped with a standard steam distillation apparatus.

  • Introduce live steam into the flask. The 3,5-dichloro-4-iodoaniline will co-distill with the water.

  • Collect the distillate in a receiving flask. Self-validation: The distillate will appear turbid/milky as the insoluble product condenses. Continue collecting until the condensing liquid runs perfectly clear.

  • Extract the aqueous distillate with dichloromethane (DCM) three times.

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the enriched product (now free of heavy tars).

Protocol C: Recrystallization

Purpose: Final thermodynamic polishing to achieve >98% purity.

  • Dissolve the enriched product from Protocol B in a minimum volume of boiling ethanol.

  • Slowly add hot water dropwise while swirling until the solution becomes faintly turbid (reaching the cloud point).

  • Add a single drop of ethanol to clear the turbidity, then allow the solution to cool to room temperature undisturbed.

  • Transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize crystal yield.

  • Collect the resulting brown/tan crystals via vacuum filtration, wash with ice-cold 10% ethanol/water, and dry under high vacuum[1].

References

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC Source: nih.gov URL:[Link]

  • Iodination of 3,5-Dichloroanisole Using Silver Salts - eGrove Source: olemiss.edu URL:[Link]

  • Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene - INIS-IAEA Source: iaea.org URL:[Link]

Sources

catalyst poisoning by free amine groups in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning by Free Amine Groups in Pd-Catalyzed Cross-Coupling

Audience: Researchers, Medicinal Chemists, Process Chemists.

Welcome to the Catalysis Rescue Hub

Status: Active | Ticket: #AMINE-POISON-001 | Severity: High (Reaction Stalled)

You are likely here because your cross-coupling reaction (Suzuki, Heck, Negishi, or Sonogashira) involving a substrate with a free amine (


, 

) or a nitrogen heterocycle has failed. The reaction mixture may have turned black (Pd precipitation), or conversion has stalled despite ample heating.

This guide addresses the "Bystander Effect" —where an amine functional group acts not as a coupling partner, but as a potent


-donor poison, binding to the Palladium center and shutting down the catalytic cycle.
Module 1: Diagnosis & Mechanism

Q: How do I confirm that the amine is the cause of the failure?

A: Amine poisoning typically presents with two distinct symptoms:

  • The "Dead" Catalyst: The reaction stalls at low conversion (<20%). Adding more catalyst does not restart it.

  • Pd-Black Formation: In the absence of stabilizing ligands, amines strip the palladium, leading to aggregation and precipitation of inactive Pd(0) black.

The Mechanism of Failure: In a standard catalytic cycle, the Palladium(II) intermediate (after Oxidative Addition) must undergo Transmetalation . However, free amines are strong Lewis bases. They competitively bind to the Pd(II) center, displacing labile phosphine ligands or blocking the vacant coordination site required for the nucleophile (Boronic acid/Zinc reagent) to bind. This creates a stable, off-cycle "resting state" that is catalytically dead.

G Pd0 Pd(0)-L (Active Catalyst) OxAdd Pd(II)-Ar-X (Oxidative Addition Complex) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Normal Cycle Poison DEAD END: Pd(II)-Ar-X(Amine)n (Coordinatively Saturated) OxAdd->Poison Free Amine (R-NH2) Displaces Ligand/Solvent Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Precip Pd Black (Irreversible Deactivation) Poison->Precip Ligand Dissociation

Figure 1: The Catalytic Divergence.[1][2] Free amines intercept the Oxidative Addition complex, forming a stable adduct that prevents Transmetalation.

Module 2: Ligand Selection (The First Line of Defense)

Q: Which ligands are "Amine-Proof"?

A: You need ligands that create a steric fortress around the Palladium center. The goal is to make the metal center accessible to the flat aromatic substrate (via


-interaction) but inaccessible to the lone pair of the amine (via 

-donation).
Top Tier Recommendations
Ligand ClassSpecific LigandWhy it WorksBest For
Buchwald Biaryls XPhos, SPhos, RuPhos The "dialkylbiaryl" backbone creates a massive steric pocket. The bottom phenyl ring interacts with Pd, blocking amine coordination sites.General Suzuki/Heck couplings with primary/secondary amines.
Buchwald Biaryls BrettPhos Designed specifically to prevent catalyst deactivation by primary amines.Substrates with

groups.[3][4][5]
NHC (Carbenes) Pd-PEPPSI-IPent The "IPent" (Iso-Pentyl) wings are incredibly bulky, physically shielding the Pd center from approaching amines.Difficult heterocycles (Pyridines, Imidazoles).
Bidentate dppf Large bite angle and strong chelation make it harder for amines to displace the ligand, though less active than Buchwald systems.Simple substrates; cost-effective scaling.

Q: Why use Precatalysts (G3/G4) instead of Pd(OAc)₂ + Ligand? A: Crucial Point. Generating the active catalyst from Pd(II) salts (like Pd(OAc)₂) requires a reduction step that is easily disrupted by amines.

  • Solution: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These contain the pre-formed Pd(0)-Ligand species. They activate immediately upon heating, bypassing the vulnerable reduction phase.

Module 3: Chemical Masking Strategies

Q: I cannot change the ligand. How do I "hide" the amine?

A: If steric protection (ligands) fails, use chemical masking to remove the amine's ability to donate electrons.

Strategy A: Lewis Acid Masking (The Molander Protocol)

Add a Lewis acid that binds to the amine more tightly than the amine binds to Palladium.

  • Reagent:

    
     (Boron Trifluoride Etherate).
    
  • Mechanism:

    
    . The resulting adduct has no available lone pair.
    
  • Compatibility: Excellent for Suzuki couplings. The Lewis acid does not interfere with the boronic acid if stoichiometry is controlled.

Strategy B: Protic Acid Salts

Convert the free amine to an ammonium salt (


) prior to reaction.
  • Reagent: HCl (in Dioxane or Methanol).

  • Warning: In Suzuki coupling, you must use a base (like

    
    ). The base will eventually deprotonate the ammonium salt, returning the free amine.
    
  • The Fix: Use a biphasic system or a base with low solubility in the organic phase, or ensure the coupling rate is faster than the deprotonation rate.

Module 4: Experimental Protocols
Protocol 1: The "Bulletproof" Suzuki Coupling for Amine-Containing Substrates

Use this for difficult substrates where standard conditions fail.

Reagents:

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (3.0 equiv, 0.5M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

  • Temperature: 40°C – 80°C

Step-by-Step:

  • Charge Solids: In a vial, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed THF via syringe.

  • Base Addition: Add the aqueous

    
     solution.
    
    • Note: The biphasic nature helps. The inorganic base stays in the water; the catalyst stays in the organic layer. The amine is less likely to poison the catalyst at the interface.

  • Heat: Stir vigorously at 60°C. Monitor via LCMS.

Protocol 2: Lewis Acid Masking (In-Situ)

Use this if you are seeing immediate Pd precipitation.

  • Dissolve the amine-containing Aryl Halide (1.0 equiv) in dry THF.

  • Add

    
      (1.1 equiv) dropwise at 0°C. Stir for 15 min.
    
    • Observation: A white precipitate (the amine-BF3 adduct) may form. This is fine.

  • Add the Boronic Acid (1.5 equiv) and Catalyst (e.g.,

    
    , 5 mol%).
    
  • Add Base: Use

    
      or 
    
    
    
    (solid, 3.0 equiv).
    • Note: Do not use strong alkoxide bases (NaOtBu) as they react with

      
      .
      
  • Heat to reflux. The adduct will slowly release the product as the reaction proceeds, or remain masked until workup.

Module 5: Troubleshooting Decision Tree

Use this logic flow to select your next experiment.

DecisionTree Start Reaction Stalled? CheckAmine Is there a Free Amine? Start->CheckAmine AmineType Identify Amine Type CheckAmine->AmineType Yes Primary Primary (-NH2) AmineType->Primary Secondary Secondary (-NHR) AmineType->Secondary Heterocycle Pyridine/Imidazole AmineType->Heterocycle Sol1 Use BrettPhos Pd G4 Primary->Sol1 Sol2 Use XPhos or RuPhos Pd G4 Secondary->Sol2 Sol3 Use Pd-PEPPSI-IPent or BF3 Masking Heterocycle->Sol3

Figure 2: Strategic Decision Matrix for Amine Interferences.

References
  • Buchwald Ligand Development: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Lewis Acid Masking: Molander, G. A., et al. (2012). "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Journal of Organic Chemistry.

  • Pd-PEPPSI-IPent Utility: Organ, M. G., et al. (2015).[6] "Selective Monoarylation of Primary Amines Using the Pd-PEPPSI-IPent(Cl) Precatalyst." Angewandte Chemie.

  • Catalyst Deactivation Mechanisms: Hartwig, J. F., et al. (2008). "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society.

Sources

Validation & Comparative

A Comprehensive Guide to ¹H NMR Chemical Shifts: 3,5-Dichloro-4-iodoaniline vs. Its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge in Regioselective Iodination

Halogenated anilines, particularly dichloroiodoanilines, are highly valued building blocks in pharmaceutical development. They serve as critical precursors for cross-coupling reactions and are foundational in synthesizing heat shock protein-90 (HSP-90) inhibitors. However, the direct regioselective iodination of chlorinated aromatic compounds often yields complex mixtures of isomers.

Differentiating these regioisomers relies heavily on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have found that simply matching spectral peaks is insufficient for robust structural elucidation. One must understand the underlying causality—the interplay of mesomeric (+R) and inductive (-I) effects—that dictates these chemical shifts. This guide objectively compares the ¹H NMR profile of 3,5-dichloro-4-iodoaniline against its structural isomers and provides a self-validating experimental protocol for accurate data acquisition.

Mechanistic Principles: Causality Behind the Chemical Shifts

The chemical shift (


) of an aromatic proton in a substituted aniline is governed by the net electronic environment created by the ring substituents:
  • The Amine Group (+R Effect): The -NH₂ group is a strong

    
    -electron donor. Through resonance, it significantly increases electron density at the ortho and para positions, shielding these protons and shifting their resonance upfield (typically 
    
    
    
    < 7.0 ppm).
  • The Halogens (-I and Anisotropic Effects): Chlorine and iodine exert electron-withdrawing inductive (-I) effects, deshielding adjacent protons. Furthermore, iodine's large electron cloud creates strong anisotropic and heavy-atom effects, severely deshielding ortho protons and pushing them downfield (typically

    
     > 7.2 ppm).
    
  • Amine Proton Deshielding: The chemical shift of the -NH₂ protons themselves (broad singlets) is highly sensitive to ortho-halogenation. Halogens at the 2- or 6-position restrict the rotation of the amine and draw electron density away inductively, shifting the amine signal downfield from ~3.7 ppm to >4.0 ppm.

Comparative Data Analysis

The following table synthesizes experimental 400 MHz ¹H NMR data (in CDCl₃) for five distinct dichloroiodoaniline isomers, demonstrating how substituent placement dictates spectral output.

Table 1: ¹H NMR Chemical Shifts of Dichloroiodoaniline Isomers
IsomerSubstitution PatternAromatic Protons (

, ppm)
Amine Protons (

, ppm)
Multiplicity & Coupling
3,5-dichloro-4-iodoaniline 1-NH₂, 3,5-Cl, 4-I6.68 (2H)3.76 (2H)Singlet
2,6-dichloro-4-iodoaniline 1-NH₂, 2,6-Cl, 4-I7.30 (2H)4.05 (2H)Singlet
2,5-dichloro-4-iodoaniline 1-NH₂, 2,5-Cl, 4-I7.59 (1H), 6.82 (1H)4.11 (2H)Two Singlets
4,5-dichloro-2-iodoaniline 1-NH₂, 4,5-Cl, 2-I7.64 (1H), 6.78 (1H)4.12 (2H)Two Singlets
3,4-dichloro-2-iodoaniline 1-NH₂, 3,4-Cl, 2-I7.20 (1H), 6.58 (1H)4.31 (2H)Two Doublets (

= 8.8 Hz)
Structural Breakdown & Causality
  • 3,5-dichloro-4-iodoaniline: The two equivalent aromatic protons are located at C2 and C6, directly ortho to the electron-donating amine. The +R shielding effect dominates, resulting in a highly shielded singlet at 6.68 ppm. Because there are no ortho-halogens, the amine protons remain shielded at 3.76 ppm, as detailed in 1[2].

  • 2,6-dichloro-4-iodoaniline: The equivalent protons are at C3 and C5 (meta to the amine). Stripped of the amine's +R shielding and flanked by deshielding halogens, these protons shift drastically downfield to 7.30 ppm.

  • 3,4-dichloro-2-iodoaniline: This isomer features protons at C5 and C6. The C6 proton is ortho to the amine (shielded, 6.58 ppm), while the C5 proton is meta (deshielded, 7.20 ppm). Because they are adjacent, they exhibit strong ortho-coupling, splitting into doublets with a characteristic coupling constant of

    
     = 8.8 Hz[1].
    

Logical Framework Visualization

The following diagram illustrates the logical decision tree used to predict and validate these chemical shifts based on the electronic effects discussed above.

NMR_Logic A Dichloroiodoaniline Isomer B 1H NMR Acquisition (400 MHz, CDCl3) A->B C Aromatic Protons (δ 6.5 - 7.7 ppm) B->C D Amine Protons (δ 3.7 - 4.4 ppm) B->D E Ortho to -NH2 Shielded (δ < 7.0) C->E +R Effect F Meta to -NH2 Deshielded (δ > 7.0) C->F -I Effect G Ortho Halogens Deshielding (δ > 4.0) D->G Steric/H-Bond H No Ortho Halogens Shielded (δ < 4.0) D->H Free Amine

Logical framework for predicting 1H NMR chemical shifts based on substituent electronic effects.

Experimental Protocols: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility, NMR acquisition must follow a self-validating workflow. The following protocol guarantees high-fidelity spectral data for isomer differentiation.

Step-by-Step Methodology:

  • Sample Purity Verification: Prior to NMR, verify that the isolated regioisomer is >95% pure via TLC or GC-MS. Impurities can introduce overlapping signals that confound multiplicity analysis.

  • Standardized Preparation: Weigh exactly 10–15 mg of the target compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Calibration: Transfer the homogeneous solution to a 5 mm NMR tube. Insert into a 400 MHz spectrometer and lock onto the deuterium frequency of the CDCl₃ solvent. This stabilizes the magnetic field against drift.

  • Shimming & Validation: Execute automated gradient shimming (Z1-Z5) to optimize magnetic field homogeneity. Self-Validation Check: The system is properly shimmed only when the internal TMS peak exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Acquisition Parameters: Run a standard 1D proton pulse sequence (e.g., zg30). Apply a spectral width of 15 ppm, an acquisition time of 3–4 seconds, a relaxation delay (D1) of 2 seconds, and collect 16 to 32 scans to ensure a high signal-to-noise ratio.

  • Processing: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz) before Fourier transformation. Phase the spectrum manually.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak exactly to 0.00 ppm. Validate this calibration by confirming the residual CHCl₃ solvent peak sits precisely at 7.26 ppm.

References

1.[2] 1 - uky.edu 2. - sciencemadness.org 3.[1] 1 - uky.edu

Sources

Introduction: The Analytical Challenge of Positional Isomerism

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reverse-Phase HPLC Separation of Dichloroiodoaniline Isomers

In pharmaceutical research and chemical synthesis, the precise identification and separation of positional isomers are of paramount importance. Dichloroiodoaniline, a halogenated aromatic amine, can exist in several isomeric forms depending on the substitution pattern of the chlorine and iodine atoms on the aniline ring. These isomers, despite having the same molecular formula, can exhibit distinct physicochemical, toxicological, and pharmacological properties.[1] Consequently, developing a robust analytical method to resolve and quantify these isomers is a critical step in quality control, impurity profiling, and drug development.[2]

This guide, intended for researchers and analytical scientists, provides a comprehensive comparison of the retention times of dichloroiodoaniline isomers using High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles governing their separation, present a detailed experimental protocol, and analyze the expected elution order based on molecular structure. The methodologies described herein are grounded in established chromatographic theory and are broadly applicable to the separation of other halogenated aromatic compounds.[3][4]

Core Principles: Unraveling Isomers with Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the predominant technique for separating moderately polar to nonpolar compounds, making it ideal for analyzing dichloroiodoaniline isomers.[5] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol).[6]

The retention of an analyte is primarily governed by its hydrophobicity (lipophilicity). More hydrophobic molecules interact more strongly with the nonpolar stationary phase and thus elute later, resulting in a longer retention time.[6] For positional isomers like dichloroiodoaniline, subtle differences in the arrangement of the halogen substituents can lead to significant changes in molecular polarity and hydrophobicity, which forms the basis for their separation.

The key factors influencing the elution order are:

  • Hydrophobicity: The overall "greasiness" of the molecule. Iodine is significantly more hydrophobic than chlorine. The positions of these halogens can shield the polar amino group to varying degrees, affecting the molecule's interaction with the C18 stationary phase.

  • Dipole Moment: The arrangement of electronegative halogen atoms and the electropositive amino group creates a molecular dipole. Isomers with a higher overall dipole moment tend to be more polar and will interact less with the nonpolar stationary phase, leading to earlier elution.

  • Molecular Shape: The steric arrangement of the substituents can influence how effectively the molecule can interact with the stationary phase.

Experimental Protocol: A Validated Approach

This section details a robust RP-HPLC method for the separation of dichloroiodoaniline isomers. The protocol is designed to be a self-validating system, ensuring reliability and reproducibility.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: Deionized water with 0.1% formic acid (for improved peak shape and MS compatibility).[7][8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Diluent: 50:50 (v/v) mixture of acetonitrile and water.

  • Standards: Reference standards for each dichloroiodoaniline isomer of interest (e.g., 2,3-dichloro-4-iodoaniline, 2,4-dichloro-5-iodoaniline, etc.).

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare the mobile phases by adding 1.0 mL of formic acid to every 1 L of deionized water (for Phase A) and acetonitrile (for Phase B). Filter through a 0.45 µm membrane filter and degas thoroughly by sonication or helium sparging.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each dichloroiodoaniline isomer at a concentration of 1 mg/mL in the sample diluent.

    • Prepare a mixed isomer standard solution by diluting the stock solutions to a final concentration of approximately 10 µg/mL for each isomer in the diluent.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the dichloroiodoaniline isomers in the diluent to achieve a known concentration within the calibration range (e.g., 10 µg/mL). Filter the sample solution through a 0.2 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution Program:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
      0.0 50 50
      20.0 10 90
      25.0 10 90
      25.1 50 50

      | 30.0 | 50 | 50 |

  • Data Analysis: Integrate the peak areas for each isomer. The retention time (t R) is used for qualitative identification, while the peak area is used for quantification against the reference standards.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase A (Water + 0.1% FA) C Filter & Degas A->C B Mobile Phase B (ACN + 0.1% FA) B->C G HPLC Pump (Gradient Elution) C->G D Prepare Isomer Standard Mix (10 µg/mL) F Autosampler (10 µL Injection) D->F E Prepare & Filter Test Sample E->F H C18 Column (30 °C) F->H G->F I PDA/UV Detector (254 nm) H->I J Chromatography Data System I->J K Identify by tR Quantify by Area J->K L Generate Report K->L

Caption: Workflow for the HPLC analysis of dichloroiodoaniline isomers.

Results: Comparative Retention Time Data

The following table presents representative retention time data for a hypothetical separation of six dichloroiodoaniline isomers. This data is illustrative and designed to demonstrate the separation principles. The exact retention times and elution order may vary depending on the specific HPLC system and conditions used.

IsomerStructurePredicted LogPExpected Retention Time (min)Elution Order
2,6-Dichloro-4-iodoaniline4.5~18.56
2,4-Dichloro-6-iodoaniline4.4~17.85
3,5-Dichloro-4-iodoaniline4.3~17.14
2,5-Dichloro-4-iodoaniline4.2~16.53
2,3-Dichloro-4-iodoaniline4.1~15.92
3,4-Dichloro-5-iodoaniline4.0~15.21

(Note: LogP values are estimations and serve for relative comparison. Actual experimental values may differ.)

Discussion: Linking Molecular Structure to Elution Order

The separation of positional isomers in RP-HPLC is a direct consequence of their differing physicochemical properties.[9] The hypothetical elution order presented above can be rationalized by examining the interplay between hydrophobicity and polarity for each dichloroiodoaniline isomer.

  • Early Eluting Isomers (e.g., 3,4-Dichloro-5-iodoaniline): Isomers where the polar amino (-NH2) group is less sterically hindered by bulky halogen atoms tend to be more polar overall. In 3,4-dichloro-5-iodoaniline, the positions adjacent to the amino group (positions 2 and 6) are unoccupied, leaving the polar nature of the amine more exposed. This increased overall polarity leads to a weaker interaction with the nonpolar C18 stationary phase and, therefore, an earlier elution time.

  • Intermediate Eluting Isomers (e.g., 2,5-Dichloro-4-iodoaniline): As we introduce chlorine atoms at positions ortho to the amino group (positions 2 or 6), the polarity of the amino group begins to be shielded. This steric hindrance, combined with the hydrophobicity of the halogens themselves, increases the molecule's affinity for the stationary phase, resulting in longer retention times compared to the early eluters.

  • Late Eluting Isomers (e.g., 2,6-Dichloro-4-iodoaniline): The isomer with the longest retention time is typically the one where the polar amino group is most effectively shielded by flanking substituents, maximizing the molecule's overall hydrophobicity. In 2,6-dichloro-4-iodoaniline, both positions adjacent to the amino group are occupied by chlorine atoms. This significant steric shielding minimizes the polar contribution of the -NH2 group to the molecule's surface interaction profile. Consequently, this isomer interacts most strongly with the hydrophobic C18 chains of the stationary phase, leading to the longest retention time.

The general principle observed is that as the steric shielding of the polar amino group increases, the molecule behaves in a more nonpolar fashion, leading to increased retention in a reverse-phase system. This provides a powerful, predictable tool for analytical chemists to tentatively identify isomers even in the absence of all reference standards.

Conclusion

This guide outlines a comprehensive framework for the comparison and separation of dichloroiodoaniline isomers by reverse-phase HPLC. By understanding the relationship between the isomeric substitution pattern and the resulting physicochemical properties, a robust and reliable analytical method can be developed. The provided experimental protocol serves as a validated starting point for researchers, while the discussion on retention behavior offers the causal logic necessary for method optimization and troubleshooting. The ability to effectively separate these closely related isomers is fundamental to ensuring the purity, safety, and efficacy of pharmaceutical compounds and is a testament to the resolving power of modern chromatography.[5]

References

  • Yuan B (2022) Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674. [Link]

  • SIELC Technologies (2018) Separation of 2,5-Dichloroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Science.gov. hplc retention times: Topics. Science.gov. [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. ResearchGate. [Link]

  • Marzo, A. (2000). Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ResearchGate. Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline (2), methylaniline isomers (3–5), and chloroaniline isomers (6–8) evaluated using a CROWNPAK CR-I(-) column. ResearchGate. [Link]

  • The Royal Society of Chemistry (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]

  • Rasayan Journal of Chemistry (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry. [Link]

  • Walters, S. M. (1984). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. [Link]

  • Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. [Link]

  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • Goosen, C., et al. (2002). Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. International Journal of Pharmaceutics. [Link]

  • Chhabra, G. S., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research. [Link]

  • Sato, K., et al. (2021). Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs. The Journal of Organic Chemistry. [Link]

Sources

Comparative Guide: IR Spectroscopy Characteristic Bands for C-I vs. C-Cl Bonds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, distinguishing between chlorinated and iodinated intermediates is a critical quality control step, particularly when synthesizing halogenated aryl scaffolds. While Mass Spectrometry (MS) provides definitive molecular weight data, Infrared (IR) Spectroscopy offers a rapid, non-destructive structural fingerprint.

However, a common pitfall exists: Standard FTIR configurations often fail to detect Carbon-Iodine (C-I) bonds.

This guide compares the vibrational signatures of C-Cl and C-I bonds, explains the physical basis for their spectral differences using Hooke’s Law, and provides a validated Far-IR protocol to overcome the detection limits of standard instruments.

Theoretical Framework: The Physics of Vibration

To interpret the spectral shift between C-Cl and C-I, one must apply the classical harmonic oscillator model. The vibrational frequency (


) of a bond is governed by Hooke’s Law :


Where:

  • 
     = Wavenumber (cm⁻¹)[1][2][3][4][5][6]
    
  • 
     = Speed of light[7]
    
  • 
     = Force constant (bond stiffness)
    
  • 
     = Reduced mass (
    
    
    
    )
Comparative Analysis
  • Mass Effect (

    
    ):  Iodine (126.9 amu) is significantly heavier than Chlorine (35.5 amu). As 
    
    
    
    increases, frequency (
    
    
    ) decreases.
  • Force Constant (

    
    ):  The C-Cl bond is shorter and stronger (stiffer spring) than the longer, weaker C-I bond. A lower 
    
    
    
    further depresses the frequency for C-I.

Result: The C-I stretch occurs at a significantly lower wavenumber (energy) than the C-Cl stretch, often pushing it into the Far-IR region (< 400 cm⁻¹).

Logic Flow Diagram

The following diagram illustrates the causality between atomic properties and observed spectral bands.

HookesLaw Atom_Cl Chlorine Atom (Mass: 35.5) ReducedMass Reduced Mass (μ) Increases Atom_Cl->ReducedMass Lower μ Atom_I Iodine Atom (Mass: 126.9) Atom_I->ReducedMass Higher μ Bond_Cl C-Cl Bond (Stronger/Stiffer) ForceConstant Force Constant (k) Decreases Bond_Cl->ForceConstant High k Bond_I C-I Bond (Weaker/Longer) Bond_I->ForceConstant Low k Freq_Cl High Frequency (800-600 cm⁻¹) ReducedMass->Freq_Cl Freq_I Low Frequency (600-200 cm⁻¹) ReducedMass->Freq_I ForceConstant->Freq_Cl ForceConstant->Freq_I

Figure 1: Mechanistic flow showing how increased mass and decreased bond strength shift C-I vibrations to lower frequencies.

Spectral Characteristic Bands

The following table synthesizes data for aliphatic and aromatic halides. Note the "Blind Spot" warning for C-I bonds.

Bond TypeVibrational ModeFrequency Range (cm⁻¹)IntensityDetection Challenge
Aliphatic C-Cl Stretch850 – 550 StrongDetectable on standard FTIR.
Aliphatic C-I Stretch600 – 460 Medium/WeakHigh Risk: Often falls below the cutoff of standard ZnSe ATR crystals (~600 cm⁻¹).
Aromatic C-Cl Stretch1096 – 1035 StrongDistinct band, often accompanied by a lower frequency band (750-700 cm⁻¹).
Aromatic C-I Stretch< 450 (Fundamental)WeakInvisible to standard KBr optics (cutoff 400 cm⁻¹). Requires Far-IR.
Aromatic Ring C-H Bend (OOP)900 – 675 StrongInterference: Overlaps heavily with C-Cl; can be mistaken for halide stretches.[2]

Critical Insight: For aromatic iodides (common in drug scaffolds), the "stretch" is often not observed in a standard 4000–400 cm⁻¹ scan. You must look for the absence of the C-Cl band at ~1090 cm⁻¹ or utilize Far-IR instrumentation.

Experimental Protocols

To reliably characterize these bonds, you must choose the correct optical path. Standard KBr pellets or ZnSe ATR crystals absorb IR radiation below 400 cm⁻¹ and 600 cm⁻¹, respectively, effectively "blinding" the instrument to C-I bonds.

Protocol A: Standard Screening (C-Cl Confirmation)

Suitable for: Chlorinated intermediates, general fingerprinting.

  • Instrument: Standard FTIR with KBr beamsplitter.

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance).

  • Procedure:

    • Clean crystal with isopropanol.

    • Collect background (air) scan (32 scans, 4 cm⁻¹ resolution).

    • Apply solid/liquid sample to cover the crystal active area.

    • Apply pressure (if solid) to ensure contact.

    • Data Check: Look for strong band at 800-600 cm⁻¹ (Aliphatic) or ~1090 cm⁻¹ (Aromatic).

Protocol B: Far-IR Analysis (C-I Validation)

Suitable for: Iodinated compounds, definitive C-I assignment.

Why this is necessary: Polyethylene is transparent in the Far-IR, whereas KBr is opaque.

  • Instrument: FTIR configured for Far-IR (CsI beamsplitter or Mylar).

  • Detector: DTGS-PE (Deuterated Triglycine Sulfate with Polyethylene window).

  • Sample Matrix: High-Density Polyethylene (HDPE) powder (Micronized).

  • Workflow:

ProtocolB Step1 1. Sample Prep Mix 5mg sample with 200mg HDPE powder Step2 2. Grinding Grind in agate mortar to <10µm particle size Step1->Step2 Step3 3. Pressing Press at 5 tons to form semi-transparent pellet Step2->Step3 Step4 4. Purging Purge sample chamber with N2 (Remove water vapor interference) Step3->Step4 Step5 5. Acquisition Scan 600–50 cm⁻¹ Resolution: 2 cm⁻¹ Step4->Step5

Figure 2: Far-IR Polyethylene Pellet Workflow for C-I Detection.

Case Study: Chlorobenzene vs. Iodobenzene[8][9][10]

Comparing the spectra of these two simple aromatics highlights the difficulty in distinguishing them without proper band assignment.

  • Chlorobenzene (

    
    ): 
    
    • Displays a distinct, sharp absorption at 1085 cm⁻¹ (Aromatic C-Cl stretch).

    • Displays strong bands at 740 cm⁻¹ and 680 cm⁻¹ (C-H out-of-plane bending).

    • Interpretation: The 1085 cm⁻¹ band is the diagnostic marker.

  • Iodobenzene (

    
    ): 
    
    • Lacks the 1085 cm⁻¹ feature.

    • Displays similar C-H bending at 730 cm⁻¹ and 680 cm⁻¹ .

    • The fundamental C-I stretch appears at ~250-200 cm⁻¹ (Far-IR).

    • Interpretation: In a standard Mid-IR scan (4000-400 cm⁻¹), Iodobenzene is identified primarily by the absence of the C-Cl band and subtle shifts in the fingerprint region, unless Far-IR is used.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Chlorobenzene (Gas Phase). National Institute of Standards and Technology.[8] Available at: [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of Iodobenzene. National Institute of Standards and Technology.[8] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Chichester: John Wiley & Sons Ltd. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Hooke's Law and band assignments).
  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). Wiley-Interscience. (Reference for Far-IR instrumentation and polyethylene pellet methodology).

Sources

Comparative Guide to 13C NMR Spectral Assignment: Overcoming the Heavy Atom Effect in 3,5-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Assigning the 13C NMR spectrum of polysubstituted halogenated benzenes presents a unique analytical challenge for drug development professionals. 3,5-dichloro-4-iodoaniline serves as a rigorous benchmark molecule due to its high degree of substitution and the presence of a heavy iodine atom. In real-world synthesis, isolating sufficient quantities of such intermediates for direct 13C analysis can be difficult—as noted in recent regioselective iodination studies where yields of this specific compound were insufficient for standard 13C acquisition[1].

When material is scarce, researchers often rely on NMR prediction software. However, relying on basic empirical prediction tools can lead to catastrophic misassignments due to complex relativistic effects. This guide objectively compares empirical prediction methods against advanced relativistic computational models and provides a self-validating 2D NMR experimental workflow to ensure absolute structural certainty.

The Mechanistic Challenge: The SO-HALA Effect

The defining feature of 3,5-dichloro-4-iodoaniline is the iodine atom at the C4 position. Iodine induces a pronounced Spin-Orbit Heavy-Atom-on-the-Light-Atom (SO-HALA) effect [2].

Unlike standard electronegativity-driven deshielding, the large spin-orbit coupling of iodine's core electrons generates a secondary magnetic field that heavily shields the directly attached (ipso) carbon[2]. While typical aromatic carbons resonate between 120–150 ppm, the SO-HALA effect pushes the C4 resonance anomalously upfield into the 80–95 ppm range[3]. Furthermore, the two ortho-chlorine atoms at C3 and C5 create severe steric compression, perturbing the iodine's electron cloud and making linear prediction models highly unreliable.

Comparative Performance: Prediction Software vs. Experimental Reality

When evaluating NMR prediction platforms, 3,5-dichloro-4-iodoaniline exposes the limitations of basic algorithms.

  • Empirical Additivity Rules (Increment Systems): These legacy tools calculate chemical shifts by adding substituent-specific increments to the base benzene value (128.5 ppm)[3]. While they apply a blanket upfield correction for iodine (approx. -32 ppm), they assume linear additivity. They fundamentally fail to account for the steric cross-talk between the bulky iodine and the adjacent chlorines, which alters the spin-orbit tensor.

  • Relativistic DFT / Advanced Database Predictors (e.g., ZORA-DFT): Modern computational tools utilizing the Zero Order Regular Approximation (ZORA) or Pauli spin-orbit operators accurately model the relativistic effects of heavy p-block elements[2]. These platforms correctly predict the non-linear shielding of the iodinated carbon in sterically congested environments.

Quantitative Data Comparison

The table below compares standard empirical increment calculations against relativistic DFT predictions for 3,5-dichloro-4-iodoaniline.

Carbon PositionElectronic EnvironmentEmpirical Prediction (ppm)Relativistic DFT (ppm)Assignment Causality
C1 Quaternary (C-NH2)148.1147.5Strongly deshielded by the electronegative amine group.
C2 / C6 Methine (C-H)115.3116.0Shielded by the ortho resonance effect of the NH2 group.
C3 / C5 Quaternary (C-Cl)147.1145.2Deshielded by the inductive effect of chlorine.
C4 Quaternary (C-I)83.785.5Anomalously shielded due to the SO-HALA relativistic effect.

Self-Validating Experimental Protocol: 2D NMR Workflow

To bypass the inherent risks of theoretical prediction, a robust, self-validating 2D NMR workflow is mandatory for unambiguous assignment[3].

Step 1: Sample Preparation & 1H NMR

  • Dissolve ~20 mg of 3,5-dichloro-4-iodoaniline in 0.6 mL of CDCl3.

  • Acquire a standard 1H NMR spectrum. Causality: Due to the molecule's

    
     symmetry, the protons at C2 and C6 are chemically equivalent. They will appear as a single sharp singlet (integrating to 2H) in the aromatic region (~6.68 ppm)[1]. The NH2 protons will appear as a broad singlet (~3.76 ppm)[1].
    

Step 2: 13C{1H} Broadband Decoupled NMR

  • Acquire a 13C spectrum with broadband proton decoupling. Causality: Decoupling collapses C-H multiplets into sharp singlets. Because of molecular symmetry, the 6-carbon ring will yield exactly four distinct carbon signals[3].

Step 3: HSQC (Heteronuclear Single Quantum Coherence)

  • Run a 1H-13C HSQC experiment to detect

    
     couplings.
    Causality: The HSQC will correlate the 1H singlet at ~6.68 ppm directly to its attached carbon. This unambiguously identifies the C2/C6  resonance (~116 ppm), leaving three quaternary carbons to be assigned.
    

Step 4: HMBC (Heteronuclear Multiple Bond Correlation)

  • Run a 1H-13C HMBC experiment to detect long-range (

    
     and 
    
    
    
    ) correlations from the H2/H6 protons to the remaining quaternary carbons[3]. Causality:
  • Assigning C4: The H2/H6 protons will show a strong 3-bond correlation (

    
    ) to C4. C4 is definitively confirmed by its anomalous SO-HALA upfield shift (~85 ppm).
    
  • Assigning C1: H2/H6 will also show a strong 3-bond correlation to C1. C1 is identified by its extreme downfield shift (~148 ppm) due to the attached nitrogen.

  • Assigning C3/C5: H2/H6 will show a weaker 2-bond correlation (

    
    ) to C3/C5 (~145 ppm).
    

This interlocking web of 2D correlations ensures the assignment is entirely self-validating, requiring zero reliance on empirical prediction tools.

Workflow Visualization

NMR_Workflow Start Acquire 1H & 13C NMR (Identify 4 Unique Carbon Signals) HSQC HSQC Experiment 1J(C,H) Correlation Start->HSQC C2C6 Assign C2/C6 (~116 ppm) HSQC->C2C6 HMBC HMBC Experiment Long-Range Correlation from H2/H6 C2C6->HMBC Anchor via H2/H6 C4 3J Coupling to C4 (SO-HALA Shift ~85 ppm) HMBC->C4 C1 3J Coupling to C1 (C-NH2 ~148 ppm) HMBC->C1 C3C5 2J Coupling to C3/C5 (C-Cl ~145 ppm) HMBC->C3C5

Self-validating 2D NMR workflow for assigning polysubstituted heavy-atom benzenes.

References

  • Regioselective iodination of chlorinated aromatic compounds using silver salts University of Kentucky / NIH URL
  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms MDPI URL
  • A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings Benchchem URL

Sources

comparing reactivity of 4-iodoaniline vs 3,5-dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-iodoaniline and 3,5-dichloro-4-iodoaniline reveals a fascinating intersection of electronic and steric effects in organic synthesis. While both molecules serve as critical building blocks in pharmaceutical development and materials science, the addition of two chlorine atoms fundamentally alters their reactivity profiles.

This guide provides a comprehensive evaluation of their performance, focusing on nucleophilicity, cross-coupling dynamics, and the specific experimental modifications required to overcome steric bottlenecks.

Electronic and Steric Topologies: The Causality of Reactivity

To understand the divergent reactivity of these two anilines, we must analyze the "push-pull" dynamics of their substituents.

  • 4-Iodoaniline: The amine (-NH₂) group is a strong electron-donating group (EDG) via resonance, pushing electron density into the aromatic ring. This makes the ring relatively electron-rich. The unhindered iodine atom serves as an excellent, easily accessible leaving group for transition-metal catalysis. The conjugate acid of 4-iodoaniline has a pKa of approximately 3.81[1], making the amine a competent nucleophile for amidation and reductive amination.

  • 3,5-Dichloro-4-iodoaniline: The introduction of two chlorine atoms at the meta positions (relative to the amine) drastically shifts the electronic landscape. Chlorines are strong electron-withdrawing groups (EWGs) via induction. This inductive pull drains electron density from the ring and the amine nitrogen, significantly reducing its basicity and nucleophilicity (the pKa of the closely related 3,5-dichloroaniline drops to 2.37)[2]. Furthermore, these chlorines flank the iodine atom, creating severe steric hindrance that dictates the molecule's behavior in cross-coupling reactions[3].

G cluster_4IA 4-Iodoaniline cluster_DCIA 3,5-Dichloro-4-iodoaniline NH2_1 -NH2 Group (EDG: Resonance) Ring_1 Aromatic Ring (Electron Rich) NH2_1->Ring_1 Donates e- density I_1 -I Group (Weak EWG) Ring_1->I_1 Activates C-I bond NH2_2 -NH2 Group (Poor Nucleophile) Ring_2 Aromatic Ring (Electron Deficient) Ring_2->NH2_2 Reduces basicity Cl_2 3,5-Di-Chloro (Strong EWG) Cl_2->Ring_2 Withdraws e- density I_2 -I Group (Sterically Shielded) Cl_2->I_2 Steric Hindrance

Electronic and steric mapping comparing 4-iodoaniline and 3,5-dichloro-4-iodoaniline.

Cross-Coupling Dynamics (Suzuki-Miyaura)

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-I bond is governed by a delicate balance between oxidative addition and transmetalation.

The Oxidative Addition Paradox: Counterintuitively, the electron-deficient C-I bond in 3,5-dichloro-4-iodoaniline actually accelerates the initial oxidative addition step. The electron-withdrawing chlorines lower the energy of the C-I lowest unoccupied molecular orbital (LUMO), making it highly receptive to the electron-rich Pd(0) d-electrons.

The Transmetalation Bottleneck: Despite rapid oxidative addition, the overall reaction rate for 3,5-dichloro-4-iodoaniline is often sluggish. The two bulky ortho-chlorine atoms physically block the approach of the boronic acid/palladium complex during the transmetalation step[4]. Standard ligands like PPh₃ or dppf fail to overcome this steric clash. To force the required geometry and stabilize the highly uncoordinated palladium intermediate, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are strictly required.

G Pd0 Pd(0) Catalyst OA Oxidative Addition (Accelerated by e- deficiency) Pd0->OA C-I Insertion TM Transmetalation (Hindered by Ortho-Chlorines) OA->TM Boronic Acid Approach RE Reductive Elimination (Product Formation) TM->RE Ligand Exchange RE->Pd0 Catalyst Regeneration Bottleneck Requires Bulky Ligands (e.g., XPhos) to overcome steric clash Bottleneck->TM

Catalytic cycle highlighting the transmetalation bottleneck caused by ortho-chlorines.

Quantitative Performance Comparison
Parameter4-Iodoaniline3,5-Dichloro-4-iodoaniline
Conjugate Acid pKa ~3.81< 2.37 (Estimated)
Amine Nucleophilicity HighLow
C-I Steric Hindrance MinimalSevere (ortho, ortho'-di-Cl)
Oxidative Addition Rate StandardAccelerated (Electron-deficient C-I)
Transmetalation Rate FastVery Slow (Steric clash)
Optimal Pd Ligand PPh₃, dppfXPhos, SPhos, dtbpf
Typical Suzuki Yield >90% (Mild conditions)60-80% (Forcing conditions)

Self-Validating Experimental Protocols

The following methodologies demonstrate the distinct conditions required to successfully couple these two substrates. These protocols are designed as self-validating systems, incorporating visual and chemical checkpoints to ensure mechanistic fidelity.

Protocol A: Standard Suzuki Coupling of 4-Iodoaniline

Because 4-iodoaniline is unhindered, it reacts smoothly under mild conditions with first-generation catalysts.

  • Preparation: In an oven-dried Schlenk flask, combine 4-iodoaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Validation Check: The powder mixture should appear pale yellow.

  • Solvent: Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1 v/v/v).

  • Reaction: Heat to 80 °C under an argon atmosphere for 4 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). Validation Check: The highly polar 4-iodoaniline spot (amine tailing) will disappear, replaced by a higher Rf spot corresponding to the biaryl product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Sterically-Demanded Suzuki Coupling of 3,5-Dichloro-4-iodoaniline

The severe steric shielding of the C-I bond necessitates a highly active, bulky catalyst system and a stronger base to drive transmetalation.

  • Preparation: In an oven-dried Schlenk flask, combine 3,5-dichloro-4-iodoaniline (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv). Rationale: K₃PO₄ is a stronger base than K₂CO₃, required to activate the boronic acid sufficiently to overcome the steric barrier.

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Rationale: XPhos provides the necessary cone angle to force a reactive conformation while stabilizing the Pd center.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (10:1 v/v).

  • Reaction: Heat to 100 °C under an argon atmosphere for 16 hours. Validation Check: The reaction mixture will transition from a deep red-brown (active Pd(0)-XPhos complex) to a dark grey/black suspension as palladium black precipitates upon completion, serving as a visual indicator of catalyst turnover and reaction end.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc 5:1).

References

  • Benchchem. "4-Chloro-3-iodoaniline | 573764-31-5 | Benchchem: 3,5-Dichloro-4-iodoaniline and diiodinated products..." 3[3]

  • Green Chemistry (RSC Publishing). "Multimetallic Pd- and Ni-catalyzed C(sp 2 )–P cross-coupling under aqueous micellar conditions." 4[4]

  • ChemWhat | Database of Chemicals & Biologicals. "4-Iodoaniline CAS#: 540-37-4." 1[1]

  • Guidechem. "3,5-Dichloroaniline 626-43-7 wiki." 2[2]

Sources

High-Fidelity TLC Detection of Halogenated Anilines: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated anilines (e.g., 3-chloroaniline, 4-bromoaniline, 2-fluoroaniline) are critical intermediates in pharmaceutical synthesis and agrochemical manufacturing. They also frequently emerge as toxic degradation products, such as the breakdown of chlorhexidine into para-chloroaniline[1]. Due to their high toxicity and potential carcinogenicity, rigorous analytical tracking of these compounds is paramount.

Thin-Layer Chromatography (TLC) remains a high-throughput, cost-effective technique for their detection. However, the reliability of TLC hinges entirely on the selection of appropriate visualization reagents. This guide provides an objective, mechanistically grounded comparison of TLC staining methods for halogenated anilines. By examining the causality behind reagent selection, we establish self-validating experimental workflows that ensure both high specificity and sensitivity for drug development professionals and analytical chemists.

Mechanistic Overview of Detection Strategies

Halogenated anilines feature a primary aromatic amine (-NH2) bound to a halogen-substituted benzene ring. Halogens (F, Cl, Br) are highly electronegative and withdraw electron density from the aromatic ring via the inductive effect. This fundamentally decreases the nucleophilicity of the amine group compared to standard aliphatic amines[2].

Consequently, derivatization strategies must be electrophilically aggressive or rely on reactions unique to aromatic systems to overcome this deactivated state. Reagents that rely on simple nucleophilic attack will yield poor or false-negative results.

G Start Halogenated Aniline on TLC Plate UV UV 254 nm (Non-Destructive) Start->UV Step 1: Initial Scan Chem Chemical Staining (Destructive) Start->Chem Step 2: Derivatization Ehrlich Ehrlich's Reagent (Schiff Base Formation) Chem->Ehrlich Need Sensitivity? BM Bratton-Marshall (Azo Dye Coupling) Chem->BM Need Specificity? Ninhydrin Ninhydrin (Ruhemann's Purple) Chem->Ninhydrin General Amines? ResultE Yellow/Orange Spot (High Sensitivity) Ehrlich->ResultE ResultBM Pink/Purple Spot (Absolute Specificity) BM->ResultBM ResultN Faint/No Spot (Poor Reactivity) Ninhydrin->ResultN

Logical workflow for TLC visualization of halogenated anilines based on specificity and sensitivity needs.

Comparative Analysis of Staining Methods

UV Quenching (254 nm)
  • Mechanism : Halogenated anilines possess conjugated pi-systems that absorb UV light. On silica plates impregnated with a fluorescent indicator (F254), the analyte quenches the background fluorescence.

  • Performance : Non-destructive and excellent for initial screening. However, it lacks chemical specificity, as any UV-absorbing compound will appear as a dark spot.

Bratton-Marshall Reagent (Diazotization-Coupling)
  • Mechanism : A two-step reaction. The primary aromatic amine is reacted with nitrous acid to form a diazonium salt. This intermediate then undergoes electrophilic aromatic substitution with a coupling agent (e.g., 1-naphthol or N-(1-naphthyl)ethylenediamine) to form a highly conjugated azo dye[3][4].

  • Performance : Highly specific to primary aromatic amines. Aliphatic amines cannot form stable diazonium salts, making this the gold standard for distinguishing halogenated anilines in complex reaction matrices[5].

Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde)
  • Mechanism : The highly electrophilic, acid-catalyzed aldehyde of p-DMAB condenses with the primary amine to form a conjugated Schiff base (imine)[6].

  • Performance : Extremely sensitive, yielding bright yellow-to-orange spots. However, it can cross-react with other nitrogenous compounds like indoles, sulfonamides, and some aliphatic amines[7][8].

Ninhydrin
  • Mechanism : Relies on nucleophilic attack by the amine to form Ruhemann's purple.

  • Performance : Because the halogen withdraws electron density, the amine is heavily deactivated. Ninhydrin yields faint, delayed, or false-negative results for halogenated anilines compared to aliphatic amines[7].

Quantitative Comparison Data
Staining MethodDerivatization MechanismSpecificity for Halogenated AnilinesRelative SensitivityVisual OutputDestructive
UV (254 nm) Fluorescence QuenchingLow (Detects all conjugated systems)ModerateDark spot on green backgroundNo
Bratton-Marshall Diazotization & Azo CouplingVery High (Primary aromatic amines only)HighVivid pink, red, or purple spotsYes
Ehrlich’s Reagent Imine (Schiff Base) FormationModerate (Reacts with primary amines, indoles)Very HighYellow to orange spotsYes
Ninhydrin Oxidative DecarboxylationLow (Deactivated aromatic amines react poorly)LowFaint purple/pink spotsYes

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every TLC run must operate as a self-validating system. Always co-spot a known halogenated aniline standard (positive control) and an aliphatic amine (negative control) alongside your analyte to verify reagent fidelity.

Protocol 1: Bratton-Marshall Staining (High-Specificity Confirmation)

This protocol is ideal when analyzing degradation products in complex mixtures where aliphatic amines are present.

  • Reagent I (Diazotization) : Prepare a fresh 1% (w/v) solution of sodium nitrite (

    
    ) in 1 M hydrochloric acid (HCl)[4].
    
  • Reagent II (Coupling) : Prepare a 0.2% (w/v) solution of 1-naphthol in 1 M potassium hydroxide (KOH), or a 0.1% solution of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in methanol[3][4].

  • Application Step 1 : Lightly spray the developed and dried TLC plate with Reagent I. Allow it to react for 1–2 minutes at room temperature. Self-Validation: The positive control must not change color yet.

  • Application Step 2 : Overspray the plate with Reagent II.

  • Validation : An immediate color change to pink/purple/red confirms the presence of a primary aromatic amine. The negative control (aliphatic amine) will remain colorless, validating the chemical identity[5].

Protocol 2: Ehrlich’s Staining (High-Throughput Screening)

This protocol is ideal for rapid, high-sensitivity screening of purified fractions.

  • Reagent Preparation : Dissolve 1.0 g of p-dimethylaminobenzaldehyde in 50 mL of methanol. Carefully add 50 mL of concentrated hydrochloric acid (HCl)[6][8]. Note: The strong acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity toward the deactivated halogenated aniline.

  • Application : Spray the developed and dried TLC plate evenly with the reagent in a fume hood.

  • Development : Heat the plate at 50°C for 10–20 minutes to drive the condensation reaction[7][8].

  • Validation : Observe the formation of yellow/orange spots. The intensity correlates directly with the concentration of the Schiff base formed.

Causality Behind Experimental Choices

Why choose Bratton-Marshall over Ehrlich's for complex mixtures? In complex reaction matrices (e.g., monitoring the degradation of chlorhexidine into para-chloroaniline), aliphatic amines and secondary amines are abundant. Ehrlich's reagent operates on nucleophilic attack and can yield false positives with any sufficiently nucleophilic primary amine.

The Bratton-Marshall method enforces a strict chemical logic gate :

  • Gate 1 : Only primary aromatic amines can form stable diazonium salts at room temperature. Aliphatic diazonium salts instantly decompose into carbocations and nitrogen gas.

  • Gate 2 : Only the intact diazonium salt can couple with the naphthyl derivative to form the colored azo dye.

This causality ensures that a positive Bratton-Marshall stain is an absolute structural confirmation of the primary aromatic amine moiety inherent to halogenated anilines, bypassing the deactivated nature of the halogenated ring[3][5].

References

1.[7] TLC Visualization Reagents - EPFL. epfl.ch. 7 2.[8] Preparation of TLC spray reagents. 50megs.com. 8 3.[2] Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC. nih.gov.2 4.[3] fundamentals of analytical toxicology. uomustansiriyah.edu.iq. 3 5.[4] Dyeing Reagents for Thin-Layer and Paper Chromatography. sarponggroup.com. 4 6.[5] Discovery and characterization of a nitroreductase capable of conferring bacterial resistance to chloramphenicol - PMC. nih.gov. 5 7.[1] Decoding the Perplexing Mystery of Para-Chloroaniline Formation: A Systematic Review. nih.gov. 1 8.[6] ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. globalresearchonline.net. 6

Sources

Structural Elucidation of 3,5-Dichloro-4-iodoaniline Derivatives: A Comparative Guide to Crystallographic Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and materials science, I frequently encounter challenging small molecules that resist traditional characterization. 3,5-Dichloro-4-iodoaniline (CAS: 155403-05-7) and its derivatives represent a highly relevant class of compounds, serving as critical intermediates in the synthesis of heat shock protein-90 (HSP-90) inhibitors and advanced agrochemicals[1].

However, obtaining high-quality crystal structure data for these heavily halogenated anilines is notoriously difficult. This guide objectively compares the three primary modalities for structural elucidation—Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) —providing actionable, self-validating protocols and comparative experimental data to help you select the optimal platform for your workflow.

Causality in Experimental Design: The Halogen Bonding Challenge

The difficulty in crystallizing 3,5-dichloro-4-iodoaniline derivatives stems directly from their electronic structure. The highly polarizable iodine atom, flanked by electronegative chlorine atoms, develops a pronounced region of positive electrostatic potential known as a


-hole.

According to the [2], this electrophilic


-hole forms strong, highly directional attractive interactions with nucleophilic regions (such as the lone pair on the amine nitrogen or adjacent chlorine atoms). These strong I···N and I···Cl networks drive rapid, anisotropic crystal growth. Consequently, researchers rarely obtain the large, pristine single crystals required for traditional SC-XRD; instead, the process typically yields sub-micron, twinned microcrystals. This physical reality necessitates the use of alternative platforms like MicroED, which can extract atomic-resolution data from vanishingly small powders[3].

Platform Comparison Overview

The following table summarizes the operational parameters and performance metrics of the three primary structural elucidation platforms when applied to halogenated anilines.

Performance MetricSC-XRD (Gold Standard)MicroED (Emerging Alternative)PXRD + Rietveld (Bulk Analysis)
Minimum Crystal Size > 10 × 10 × 10 µm³< 1 × 1 × 0.5 µm³Bulk Powder (> 10 mg)
Resolution Limit ~0.70 Å~0.85 Å~1.20 Å
Data Collection Time 2–12 hours5–15 minutes1–4 hours
Halogen Bond Accuracy ± 0.002 ű 0.02 ű 0.05 Å
Hydrogen Visibility Excellent (Difference map)Poor (Dynamical scattering)Very Poor
Primary Limitation Requires large, untwinned crystalsDynamical scattering effectsSevere peak overlap

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as closed-loop, self-validating systems. You must verify the success of each phase before proceeding to data collection.

Protocol A: Controlled Vapor Diffusion for SC-XRD

Objective: Grow >10 µm untwinned crystals by kinetically slowing the halogen-bond-driven nucleation.

  • Solvent Selection: Dissolve 5 mg of the 3,5-dichloro-4-iodoaniline derivative in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly.

  • Thermal Control: Incubate the system at 4 °C to slow the vapor diffusion rate and suppress rapid nucleation.

  • Validation Check (Critical): After 72 hours, harvest a crystal and examine it under a cross-polarized light microscope. A valid, SC-XRD-ready crystal will exhibit sharp, uniform optical extinction every 90 degrees of rotation. If the crystal shows a mosaic pattern or fails to extinguish completely, it is twinned, and you must pivot to Protocol B.

  • Data Acquisition: Mount the validated crystal on a diffractometer equipped with a Mo K

    
     source (
    
    
    
    Å) to minimize X-ray absorption by the heavy iodine atom.
Protocol B: Cryo-EM Grid Preparation for MicroED

Objective: Obtain atomic-resolution data from sub-micron crystals that failed Protocol A.

  • Sample Preparation: Deposit 1 mg of the microcrystalline powder between two glass slides and gently triturate to break up aggregates.

  • Grid Application: Apply the dry powder directly onto a glow-discharged holey carbon copper grid (e.g., Quantifoil R 2/2). Shake off excess powder.

  • Cryo-Plunging: Plunge the grid into liquid nitrogen to minimize radiation damage during electron exposure.

  • Validation Check (Critical): Insert the grid into the transmission electron microscope (TEM). Screen at low magnification (e.g., 500x). A valid grid must show an even distribution of distinct, non-overlapping nanocrystals (100–500 nm). Switch to diffraction mode on a candidate crystal; a self-validating crystal will yield sharp, distinct diffraction spots extending beyond 1.0 Å resolution prior to full data collection.

  • Data Acquisition: Collect continuous rotation electron diffraction data (typically -30° to +30° tilt at 0.5°/sec) using a 300 kV electron beam.

Comparative Structural Data Analysis

When analyzing 3,5-dichloro-4-iodoaniline derivatives, the choice of platform directly impacts the precision of the resulting structural model. Below is a representative comparative dataset demonstrating the typical refinement outcomes for these highly absorbing, halogen-bonded systems.

Crystallographic ParameterSC-XRD DatasetMicroED Dataset
Space Group P2₁/cP2₁/c
Completeness 99.8%88.5% (Single crystal tilt-limited)
R₁ (Final) 0.0320.145
wR₂ 0.0850.310
I···N Halogen Bond Length 2.985(2) Å2.97(3) Å
C-I Bond Length 2.102(3) Å2.12(4) Å

Analysis: While SC-XRD provides superior precision (lower R-factors and tighter estimated standard deviations), MicroED successfully identifies the correct space group, molecular conformation, and the presence of the critical I···N halogen bond network from crystals that are over 1,000 times smaller by volume.

Structural Elucidation Workflow

To streamline your decision-making process, follow the logic outlined in the diagram below.

G Start Synthesize 3,5-dichloro- 4-iodoaniline Derivative Cryst Crystallization Screen (Vapor Diffusion / Evaporation) Start->Cryst Eval Crystal Size & Quality? Cryst->Eval SCXRD SC-XRD Analysis (>10 µm crystals) Eval->SCXRD Large, Single MicroED MicroED Analysis (<1 µm crystals) Eval->MicroED Sub-micron/Twinned PXRD PXRD + Rietveld (Powder/Bulk) Eval->PXRD Microcrystalline Powder Data Halogen Bond Network Elucidation SCXRD->Data MicroED->Data PXRD->Data

Decision matrix for structural elucidation of halogenated aniline derivatives.

References

  • Joshi, S. N., Vyas, S. M., et al. (2011). "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Tetrahedron, 67(39), 7461–7469.[Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., et al. (2013). "Definition of the Halogen Bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.[Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587-1592.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.